Chemical structure and properties of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmaceutical Applications of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Executive Summary In modern medicinal chemistry, the strategic deployment o...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmaceutical Applications of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Executive Summary
In modern medicinal chemistry, the strategic deployment of nitrogen-rich heterocycles is paramount for optimizing ligand efficiency, metabolic stability, and target engagement. The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole represents a highly versatile bis-pyrazole building block. As a Senior Application Scientist, I have observed its increasing utility as an intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting Casein Kinase 2 (CSNK2)[1] and Cyclin-Dependent Kinase 2 (CDK2)[2].
This whitepaper deconstructs the structural dynamics, regioselective synthesis, and downstream applications of this molecule, providing a field-proven, self-validating framework for drug development professionals.
Physicochemical Profiling and Structural Dynamics
The architecture of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole consists of two distinct pyrazole rings connected by a methylene bridge. The 1-methyl-1H-pyrazole moiety acts as a metabolically stable, electron-rich donor, while the 3-nitro-1H-pyrazole serves as an electron-deficient acceptor that can be subsequently activated (reduced) for coupling. The therapeutic versatility of such pyrazole analogues is well-documented across antiviral and oncology domains[3].
To guide rational drug design, the core quantitative properties of this intermediate are summarized below:
Property
Value
Rationale / Implication for Drug Design
Molecular Formula
C8H9N5O2
High nitrogen fraction provides excellent solubility potential upon functionalization.
Molecular Weight
207.19 g/mol
Highly ligand-efficient; leaves an ample molecular weight budget (<300 Da) for subsequent elaboration into a final drug candidate.
Hydrogen Bond Donors
0
Enhances passive membrane permeability in its current state.
Hydrogen Bond Acceptors
5
Provides multiple vectors for critical water-mediated or direct hinge-binding interactions within kinase active sites[4].
Rotatable Bonds
3
The methylene linker balances conformational flexibility with the rigid planarity of the two pyrazole rings.
Topological Polar Surface Area
~88.5 Ų
Optimal for intracellular target engagement without violating Lipinski’s rules.
Mechanistic Synthesis and Regioselective Alkylation
The synthesis of this bis-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole.
Causality & Regioselectivity:
3-Nitro-1H-pyrazole exists in a tautomeric equilibrium with 5-nitro-1H-pyrazole. When deprotonated, the resulting pyrazolide anion can theoretically be alkylated at either N1 or N2. However, the nitro group exerts a profound steric and electronic directing effect. Sterically, the nitrogen adjacent to the nitro group is highly hindered. Electronically, the strongly electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen. Consequently, base-mediated alkylation with (1-methyl-1H-pyrazol-4-yl)methyl chloride predominantly occurs at the distant nitrogen, yielding the 3-nitro isomer as the major product, with the 5-nitro isomer forming only as a minor byproduct.
Protocol 1: Regioselective SN2 Alkylation
This protocol is designed as a self-validating system to ensure high isomeric purity.
Preparation: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Expert Insight: DMF is chosen because its polar aprotic nature optimally solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic.
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 30 minutes.
Expert Insight: We select K₂CO₃ over stronger bases like Sodium Hydride (NaH) to maintain a mild deprotonation equilibrium, preventing degradation of the nitro-aromatic system.
Alkylation: Dropwise add (1-methyl-1H-pyrazol-4-yl)methyl chloride (1.1 eq). Elevate the temperature to 80°C and stir for 4 hours.
Self-Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. The disappearance of the starting material (m/z 112 [M-H]⁻) and the emergence of the primary product mass at m/z 208 [M+H]⁺ confirms conversion. A secondary, much smaller peak at the same mass indicates the minor 5-nitro isomer.
Workup & Purification: Quench with ice-cold water, extract with Ethyl Acetate (3x), and wash the organic layer with brine to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-alkyl-3-nitro isomer.
Caption: Synthetic workflow demonstrating regioselective alkylation and subsequent nitro reduction.
Downstream Activation: Nitro Reduction to Amine
To utilize this scaffold in drug discovery, the nitro group must be reduced to a primary amine, transforming the molecule into a powerful nucleophile for subsequent cross-coupling.
Protocol 2: Catalytic Hydrogenation
Preparation: Dissolve the purified 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in Methanol (MeOH).
Catalysis: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere.
Expert Insight: Catalytic hydrogenation is selected over metal-acid reductions (e.g., Fe/HCl) to prevent potential ring-opening side reactions or unwanted chlorination, ensuring a clean conversion suitable for pharmaceutical intermediates.
Reduction: Purge the vessel with Hydrogen (H₂) gas and stir vigorously under a balloon of H₂ at room temperature for 6 hours.
Self-Validation Checkpoint: Post-filtration, analyze the crude mixture via TLC (DCM:MeOH 9:1). The product will stain strongly with ninhydrin, confirming the presence of the primary amine. LC-MS must reflect a mass shift from m/z 208 to m/z 178 [M+H]⁺ .
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo to yield the active bis-pyrazole amine.
Applications in Kinase Inhibitor Design
Once activated to the amine, this bis-pyrazole acts as a privileged bioisostere. Five-membered ring heterocycles like pyrazoles and triazoles are established bioisosteres for amide bonds, capable of forming key hydrogen bonds with residues (e.g., Lys68) in kinase ATP-binding pockets[4].
In recent discovery campaigns, this specific bis-pyrazole amine has been coupled via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination to pyrazolo[1,5-a]pyrimidine cores[5]. The resulting functionalized scaffolds have demonstrated potent activity as CSNK2 inhibitors , which are currently being investigated for their efficacy in combatting β-coronavirus replication and various oncological targets[1]. Similarly, related pyrazole-amine derivatives are heavily patented for their role in regulating the mammalian cell cycle via CDK2 inhibition [6].
Caption: Integration of the bis-pyrazole amine intermediate into modern kinase inhibitor discovery pipelines.
Spectroscopic Fingerprinting of a Novel Pyrazole Derivative: A Technical Guide to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
This in-depth technical guide provides a comprehensive spectroscopic characterization of the novel heterocyclic compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive spectroscopic characterization of the novel heterocyclic compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this molecule. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it details the necessary experimental protocols to acquire and validate these spectral fingerprints.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, presents a unique substitution pattern with a methyl-substituted pyrazole linked via a methylene bridge to a nitro-substituted pyrazole. Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for quality control in synthetic processes. This guide provides the foundational spectroscopic knowledge for researchers working with this and structurally related compounds.
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is best confirmed through a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following sections detail the predicted data for each technique.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to provide distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm) in a common solvent like DMSO-d₆ are summarized below. These predictions are based on the analysis of similar pyrazole derivatives.[2][3][4]
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~ 8.2 - 8.5
Doublet
1H
H-5 (nitro-pyrazole)
2
~ 7.8 - 8.0
Singlet
1H
H-5' (methyl-pyrazole)
3
~ 7.5 - 7.7
Singlet
1H
H-3' (methyl-pyrazole)
4
~ 6.8 - 7.0
Doublet
1H
H-4 (nitro-pyrazole)
5
~ 5.4 - 5.6
Singlet
2H
-CH₂- (methylene bridge)
6
~ 3.8 - 4.0
Singlet
3H
-CH₃ (methyl group)
Note: The exact chemical shifts are dependent on solvent, concentration, and temperature. The signals for the protons on the nitro-substituted pyrazole ring are expected to be downfield due to the electron-withdrawing nature of the nitro group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The predicted chemical shifts are based on data from various pyrazole derivatives.[5][6][7]
Signal
Predicted Chemical Shift (δ, ppm)
Assignment
1
~ 150 - 155
C-3 (nitro-pyrazole)
2
~ 140 - 145
C-5' (methyl-pyrazole)
3
~ 135 - 140
C-3' (methyl-pyrazole)
4
~ 130 - 135
C-5 (nitro-pyrazole)
5
~ 110 - 115
C-4' (methyl-pyrazole)
6
~ 105 - 110
C-4 (nitro-pyrazole)
7
~ 50 - 55
-CH₂- (methylene bridge)
8
~ 35 - 40
-CH₃ (methyl group)
Predicted FT-IR Spectral Data
Infrared spectroscopy is invaluable for identifying the key functional groups within the molecule. The expected absorption bands are as follows, with justifications based on established IR correlations for nitro compounds and pyrazole rings.[1][8][9]
To obtain high-quality spectral data for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, the following detailed experimental protocols are recommended.
NMR Spectroscopy
1. Sample Preparation:
Weigh approximately 5-10 mg of the high-purity compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for pyrazole derivatives.[11]
Ensure complete dissolution, using gentle warming or a vortex mixer if necessary.
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
Spectrometer: 400 MHz or higher for better resolution.
Pulse Sequence: Standard single-pulse sequence.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Instrument Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Analysis and Structural Elucidation Workflow
The following workflow provides a logical sequence for analyzing the acquired spectroscopic data to confirm the structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive spectroscopic characterization of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presented data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers in the synthesis and analysis of this novel compound. The outlined experimental protocols and data analysis workflow offer a systematic approach to achieving and interpreting high-quality spectral data, ensuring the accurate structural elucidation and quality assessment of this and related pyrazole derivatives. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.
References
Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available at: [Link]
1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]
(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC. Available at: [Link]
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available at: [Link]
1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1... - PubMed. Available at: [Link]
Infrared Spectra of Metallic Complexes. V. The Infrared Spectra of Nitro and Nitrito Complexes | Journal of the American Chemical Society. Available at: [Link]
1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. Available at: [Link]
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. Available at: [Link]
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. Available at: [Link]
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. Available at: [Link]
Synthesis and characterization of novel pyrazolone derivatives. Available at: [Link]
IR spectra of nitro compounds - R Discovery. Available at: [Link]
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. Available at: [Link]
1H-Pyrazole, 3-methyl- - the NIST WebBook. Available at: [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. Available at: [Link]
1H-Pyrazole, 4-nitro- - the NIST WebBook. Available at: [Link]
Unveiling the Mechanism of Action of 3-Nitro-1H-Pyrazole Derivatives: RIP1 Kinase Modulation and Cytotoxic Profiling in Biological Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The 3-nitro-1H-pyrazole scaffold has emerged as a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The 3-nitro-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from anticancer and antimetastatic effects to specific kinase inhibition[1]. Unlike traditional broad-spectrum chemotherapeutics, specific derivatives—such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole—demonstrate targeted modulation of the Receptor Interacting Protein 1 (RIP1) kinase[1]. By inhibiting RIP1, these compounds act as critical molecular switches, dictating the cellular fate between apoptosis and necroptosis (regulated necrosis)[1].
This whitepaper provides an in-depth technical analysis of the structural dynamics of 3-nitro-1H-pyrazoles, their mechanism of action (MoA) in modulating cell death pathways, and the self-validating biological assays required to accurately profile their efficacy in breast cancer models (MCF7 and MDA-MB-231)[2].
Structural Dynamics: Tautomerism and Kinase Affinity
The biological efficacy of 3-nitro-1H-pyrazole derivatives is deeply rooted in their unique physicochemical properties. The unsubstituted 1H-pyrazole moiety is capable of annular tautomerism (shifting between T3 and T5 tautomers), which dictates the spatial orientation of the nitro group and the availability of the N-H group for hydrogen bonding[3].
Electron-Withdrawing Influence: The nitro group at position 3 acts as a strong electron-withdrawing substituent, significantly lowering the pKa of the pyrazole N-H bond[3].
Target Engagement: This structural geometry allows the pyrazole ring to act simultaneously as a hydrogen bond donor and acceptor, creating highly specific, complex association models within the ATP-binding pocket or allosteric sites of kinases[3][4].
When functionalized with lipophilic pendants (e.g., a 2,4-dichlorobenzyl group), the scaffold achieves the necessary hydrophobic contacts to anchor deeply into the kinase hinge region, displacing ATP or locking the kinase in an inactive conformation[1][4].
Core Mechanism of Action: RIP1 Kinase and Necroptosis Modulation
Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of cellular stress responses downstream of the Tumor Necrosis Factor Receptor 1 (TNFR1)[1]. Upon TNF-α stimulation, cells typically default to survival or caspase-8-dependent apoptosis[1]. However, under specific metabolic stress or caspase inhibition, RIP1 interacts with RIP3 and MLKL to form the necrosome , triggering necroptosis—a highly inflammatory, regulated form of cell death[1].
Derivatives like 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole directly inhibit RIP1 kinase activity[1]. By neutralizing RIP1, these compounds prevent necrosome assembly. In cancer cells where apoptosis is evaded or defective, modulating RIP1 can either resensitize the cells to apoptotic pathways or protect non-cancerous cells from premature necrotic death[1].
Caption: RIP1 kinase signaling pathway modulated by 3-nitro-1H-pyrazole derivatives.
Experimental Rationale: Designing a Self-Validating System
To prove that a 3-nitro-1H-pyrazole derivative exerts its effect via RIP1 inhibition rather than non-specific toxicity, researchers must employ a self-validating experimental matrix. Relying solely on a viability assay (like MTT) is a critical error, as it cannot distinguish between apoptosis, necroptosis, or cytostatic effects.
The Causality of Cell Line Selection:
We utilize two distinct human mammary gland adenocarcinoma cell lines:
MCF7 (Luminal Breast Cancer): This cell line is naturally deficient in functional caspase-3[2]. It serves as an ideal model to study non-apoptotic cell death (such as necroptosis and autophagy) and the direct phenotypic impact of RIP1 modulation without the noise of executioner caspase activity[2].
MDA-MB-231 (Basal/Triple-Negative Breast Cancer): This aggressive line expresses fully functional caspase-3 and -7[2]. It acts as an apoptotic-competent control to measure how pyrazole derivatives influence executioner caspases[2].
By testing compounds across both lines simultaneously, we can identify cell-specific cytotoxic effects and confirm whether the mechanism is caspase-dependent or independent[1][2].
Quantitative Data Presentation
The following table summarizes the differential biological responses of breast cancer cell lines to a targeted 3-nitro-1H-pyrazole derivative compared to a standard pyrazole control (e.g., TOSIND)[1][2].
Compound
Target Kinase
MCF7 Viability (IC₅₀, 72h)
MDA-MB-231 Viability (IC₅₀, 72h)
Caspase-3/7 Activity (MDA-MB-231)
Primary MoA Outcome
TOSIND (Control)
Broad/Unknown
> 100 µM (No effect)
17.7 ± 2.7 µM
No significant change
Non-specific cytotoxicity
3-Nitro-1H-Pyrazole Deriv.
RIP1 Kinase
39.7 ± 5.8 µM
> 100 µM (Stimulates growth)
Gradual Decrease
Necroptosis Inhibition / Cytoprotection
Data synthesis based on comparative pyrazole derivative profiling in breast cancer models[1][2].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be executed in parallel.
Caption: Self-validating experimental workflow for evaluating 3-nitro-1H-pyrazole derivatives.
Protocol A: In Vitro RIP1 Kinase Target Engagement (ADP-Glo Assay)
Rationale: Direct measurement of kinase inhibition by quantifying unconsumed ATP.
Preparation: Dilute recombinant human RIP1 kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
Compound Incubation: Add 3-nitro-1H-pyrazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% DMSO final). Incubate with RIP1 for 15 minutes at room temperature to allow allosteric/hinge binding.
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes at 30°C.
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 minutes).
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol B: Multiplexed Cell Viability and Caspase-3/7 Profiling
Rationale: Correlating target engagement with phenotypic cell death pathways[2].
Cell Seeding: Seed MCF7 and MDA-MB-231 cells at
1×104
cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with equimolar concentrations of the pyrazole derivatives (10, 25, 50, 100 µM) for 24, 48, and 72 hours[2]. Include vehicle control (0.1% DMSO) and positive control (Staurosporine for apoptosis).
Viability Measurement (MTT): At the designated time point, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm[2].
Caspase-3/7 Measurement: In a parallel plate, add an equal volume of Caspase-Glo® 3/7 Reagent directly to the culture medium. Shake at 300-500 rpm for 30 seconds, then incubate in the dark for 1 hour at room temperature[2].
Data Integration: Measure luminescence. A decrease in viability coupled with a lack of caspase-3/7 activation in MDA-MB-231 cells strongly indicates non-apoptotic cell death or cytoprotective pathway interference (e.g., RIP1/necroptosis modulation)[1][2].
Conclusion
The 3-nitro-1H-pyrazole structural class represents a highly tunable pharmacophore capable of precise kinase modulation. By exploiting the annular tautomerism and hydrogen-bonding capacity of the pyrazole core, derivatives can be engineered to selectively inhibit RIP1 kinase[1][3]. As demonstrated through rigorous, self-validating assays in divergent breast cancer cell lines, these compounds do not merely act as broad-spectrum cytotoxins; rather, they serve as cell-specific modulators of the necroptotic and apoptotic pathways[2]. Future drug development efforts should leverage this scaffold to design "off-DNA" targeted therapies that protect healthy cells while exploiting the unique metabolic vulnerabilities of specific tumor phenotypes[2].
References
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups
MDPI - Molecules
URL:[Link]
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231
Journal of Physiology and Pharmacology
URL:[Link]
Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
An In-depth Technical Guide on the Crystallographic Analysis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Foreword The intricate dance of atoms in a crystal lattice holds the key to understanding the macroscopic properties of a material. For pharmaceutical scien...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate dance of atoms in a crystal lattice holds the key to understanding the macroscopic properties of a material. For pharmaceutical scientists, this atomic-level precision is paramount. The spatial arrangement of a molecule, its conformation, and the non-covalent interactions it forms in the solid state can profoundly influence its solubility, stability, bioavailability, and ultimately, its efficacy as a therapeutic agent. This guide provides a comprehensive overview of the crystallographic analysis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, a heterocyclic compound with a scaffold of interest in medicinal chemistry.
The Significance of Crystallographic Insight in Drug Development
The pyrazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The title compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, combines two pyrazole rings with a nitro group, features that suggest potential for unique intermolecular interactions and a specific three-dimensional architecture.
Understanding the solid-state structure of this molecule through single-crystal X-ray diffraction is not merely an academic exercise. It provides critical information for:
Polymorph Screening: Identifying different crystalline forms of the same compound, each with distinct physicochemical properties.
Salt and Co-crystal Design: Engineering new solid forms with improved properties by understanding the hydrogen bonding and other intermolecular interactions.
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.
Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for in-silico studies, such as docking simulations.
Experimental Workflow: From Powder to Precision
The journey to elucidating a crystal structure is a meticulous process that begins with the synthesis and purification of the compound and culminates in the refinement of a detailed atomic model.
Synthesis and Crystal Growth
The synthesis of the title compound can be approached through various established routes for pyrazole derivatives.[4][5][6] A plausible synthetic pathway would involve the reaction of a suitable pyrazole precursor with a methylating agent, followed by nitration and subsequent coupling with the second pyrazole moiety.
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The following protocol outlines a general approach to crystal growth:
Protocol: Slow Evaporation for Single Crystal Growth
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the compound's solubility. The ideal solvent is one in which the compound is sparingly soluble.
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle heating can be used to aid dissolution, followed by filtration through a syringe filter (0.22 µm) to remove any particulate matter.
Crystallization: Transfer the filtered solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber.
Monitoring: Periodically inspect the vial for the formation of single crystals. The process can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the core of the crystallographic analysis begins.
Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Direct methods or Patterson methods are commonly employed for this purpose.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Caption: Experimental workflow for crystallographic analysis.
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the detailed atomic arrangement within a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for analyzing the bulk material. PXRD is used to:
Confirm Phase Purity: Ensure that the bulk sample consists of a single crystalline phase.
Identify Polymorphs: Distinguish between different crystalline forms of the compound.
Monitor Scale-up: Verify that the crystalline form is consistent during process development and manufacturing.
Protocol: Powder X-ray Diffraction Analysis
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure to confirm phase identity.
Hypothetical Crystallographic Data and Structural Analysis
In the absence of a published structure for the title compound, we present a plausible set of crystallographic data based on typical values for similar organic molecules containing pyrazole rings.[7][8][9][10] This hypothetical data serves as a framework for discussing the key aspects of the crystal structure.
Table 1: Hypothetical Crystallographic Data for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Parameter
Value
Chemical Formula
C9H9N5O2
Formula Weight
219.21
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
12.1
c (Å)
9.8
α (°)
90
β (°)
105.2
γ (°)
90
Volume (ų)
973.5
Z
4
Calculated Density (g/cm³)
1.495
Temperature (K)
100
Radiation
Mo Kα (λ = 0.71073 Å)
Molecular Conformation
The two pyrazole rings in the molecule are not expected to be coplanar. The methylene linker between the two rings allows for considerable conformational flexibility. The dihedral angle between the mean planes of the two pyrazole rings would be a key descriptor of the molecular conformation. The orientation of the nitro group relative to its attached pyrazole ring is also of interest, as it can influence the molecule's electronic properties and packing.
Intermolecular Interactions
The crystal packing is anticipated to be dominated by a network of intermolecular interactions. Given the molecular structure, the following interactions are likely to be significant:
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice.[11] The oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole rings are potential hydrogen bond acceptors.
π-π Stacking: The aromatic pyrazole rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[9]
Other van der Waals Interactions: A multitude of weaker van der Waals forces will also be present, collectively contributing to the overall packing efficiency.
Thermodynamic stability of bis-pyrazole systems and nitro-pyrazole derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Bis-Pyrazole Systems and Nitro-Pyrazole Derivatives Abstract This technical guide offers a comprehensive examination of the principles governing the thermodyn...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Bis-Pyrazole Systems and Nitro-Pyrazole Derivatives
Abstract
This technical guide offers a comprehensive examination of the principles governing the thermodynamic stability of two critical classes of heterocyclic compounds: bis-pyrazole systems and nitro-pyrazole derivatives. These molecules are foundational in diverse scientific fields, from the development of novel pharmaceuticals to the synthesis of advanced energetic materials. This document synthesizes experimental data and computational insights to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-stability relationships inherent to these systems. We will explore key thermodynamic parameters, including enthalpy of formation and bond dissociation energies, and detail the advanced analytical techniques used for their characterization, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide includes field-proven experimental protocols, comparative data analysis, and visual diagrams to elucidate complex concepts, ultimately serving as a vital resource for the rational design and application of pyrazole-based compounds.
Introduction: The Versatile Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its structural rigidity, capacity for functionalization, and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Concurrently, the high nitrogen content and energetic N-N and C-N bonds of the pyrazole nucleus make it an ideal building block for high-energy-density materials (HEDMs).[3][4]
The thermodynamic stability of these compounds is a critical parameter that dictates their utility. In drug development, stability influences shelf-life, metabolic pathways, and formulation. In the realm of energetic materials, it is paramount for safety, determining storage, handling, and performance characteristics like detonation velocity and sensitivity.[5] This guide focuses on two significant subclasses:
Bis-Pyrazole Systems: Molecules containing two pyrazole rings linked together, whose diverse biological activities are of great interest in therapeutic chemistry.[6][7]
Nitro-Pyrazole Derivatives: Pyrazole rings functionalized with one or more nitro (-NO₂) groups, which are extensively studied as next-generation energetic materials due to their high heats of formation, density, and tailored thermal stability.[4][8]
Understanding the factors that control the stability of these systems is essential for designing molecules with desired properties, whether it be a long-lasting pharmaceutical or a safe and powerful explosive.
Foundational Principles of Thermodynamic Stability
The stability of a molecule is fundamentally linked to the energy stored within its chemical bonds. Several key parameters are used to quantify this, providing a framework for comparing different chemical structures.
Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A higher positive enthalpy of formation indicates that more energy is stored within the molecule's bonds. For energetic materials, a high positive ΔHf is desirable as it contributes to a greater energy release upon decomposition.[9] Nitrogen-rich heterocyclic compounds often have large positive enthalpies of formation due to the presence of high-energy N-N and C-N bonds.[8]
Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically (cleaving it to form two radicals). The weakest bond in a molecule, known as the "trigger bond," often dictates the initiation of thermal decomposition.[5][10] In nitro-pyrazoles, the C-NO₂ or N-NO₂ bonds are frequently the weakest links and initial sites of decomposition.[11] Computational chemistry is often employed to predict BDEs and gain insight into decomposition pathways.[12]
Decomposition Temperature (Tdec): From a practical standpoint, the decomposition temperature is one of the most important indicators of thermal stability. It is the temperature at which a material begins to undergo significant chemical breakdown. This parameter is typically measured using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), which detect the heat flow and mass loss associated with decomposition, respectively.[13][14]
Thermodynamic Profile of Bis-Pyrazole Systems
Bis-pyrazole derivatives have gained significant attention for their wide-ranging biological activities, including anticancer and antimicrobial properties.[6][7] Their thermodynamic stability is crucial for their viability as therapeutic agents.
Synthesis and Structural Influence on Stability
Bis-pyrazoles are commonly synthesized through the condensation of hydrazine derivatives with bis-β-diketone precursors or via reactions involving chalcones.[1] The nature of the linker connecting the two pyrazole rings and the substituents on the rings themselves are primary determinants of the molecule's overall stability. Thermal analysis using TGA and Differential Thermal Analysis (DTA) has shown that many bis-pyrazole compounds exhibit good thermal stability, with decomposition often occurring at temperatures well above ambient conditions.[15]
Characterization Techniques
The stability of bis-pyrazole systems is primarily evaluated using thermoanalytical methods.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A TGA curve for a bis-pyrazole will show a stable baseline until the onset of decomposition, at which point a mass loss is observed corresponding to the release of volatile decomposition products.[16]
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. For bis-pyrazoles, DSC can identify melting points and the exothermic energy release associated with decomposition.
Thermodynamic Profile of Nitro-Pyrazole Derivatives
Nitro-pyrazoles are at the forefront of research into energetic materials, sought as potential replacements for conventional explosives like RDX and HMX.[8][17] Their design aims to maximize energy content while maintaining a high degree of thermal stability to ensure safety.
Synthesis and the Energetic Impact of Nitro Groups
Nitro-pyrazoles are typically synthesized by the direct nitration of a pyrazole ring using agents like nitric acid in sulfuric acid or acetic anhydride.[8] The introduction of nitro groups has several profound effects:
Increases Enthalpy of Formation: The N-O bonds in the nitro group contribute significantly to a higher, more positive ΔHf.
Enhances Density (ρ): The high molar mass of the nitro group increases molecular density, a critical factor for achieving high detonation performance.[8]
Improves Oxygen Balance: The oxygen atoms in the nitro groups can oxidize the carbon and hydrogen atoms within the molecule upon decomposition, leading to a more efficient energy release.[9]
Structure-Stability Relationships
The stability of nitro-pyrazoles is a delicate balance. While adding nitro groups increases energy content, it can also decrease thermal stability by introducing "trigger bonds."[5]
Number and Position of Nitro Groups: Increasing the number of nitro groups generally elevates detonation performance but can lower the decomposition temperature.[5] For example, 3,4,5-trinitro-1H-pyrazole is noted for its excellent detonation parameters but is also the most stable among several trinitro isomers, which may explain why it has been successfully synthesized.[5]
Decomposition Mechanisms: The initial step in the thermal decomposition of many nitro-pyrazoles is the homolytic cleavage of the C-NO₂ bond.[11] Other proposed pathways include nitro-nitrite isomerization or complex ring-opening reactions.[11][12] Computational studies suggest that for many nitro-pyrazoles, nitro-nitrite isomerization is the dominant initial decomposition step.[12]
The combination of pyrazole with other energetic heterocyclic rings, such as triazole or furoxan, is an advanced strategy to create materials with superior thermal stability and detonation performance.[9][18]
Methodologies and Experimental Protocols
Accurate and reproducible data are the bedrock of scientific integrity. The following sections provide standardized protocols for the thermal characterization of pyrazole derivatives.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the decomposition temperature (onset and peak) and the enthalpy of decomposition (ΔHd).[19][20]
Objective: To measure the thermal transitions (melting, decomposition) of a pyrazole derivative as a function of temperature.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.
Sample Preparation: Accurately weigh 0.5–1.5 mg of the dried pyrazole sample into a clean aluminum or copper crucible.
Encapsulation: Hermetically seal the crucible to contain any pressure generated during decomposition. For volatile samples, this is critical.
Reference: Place an empty, sealed crucible of the same type on the reference sensor of the DSC.
Instrument Setup:
Place the sample and reference crucibles into the DSC cell.
Set the initial temperature to ambient (e.g., 30 °C).
Set the final temperature to a point beyond the expected decomposition (e.g., 400 °C).
Select a linear heating rate (β). A standard rate is 10 °C/min.[14]
Set the purge gas (typically high-purity nitrogen) to a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.
Data Acquisition: Begin the heating program and record the heat flow as a function of temperature.
Data Analysis:
Plot the heat flow (W/g) versus temperature (°C).
Determine the onset temperature of the exothermic decomposition peak, which is often taken as the Tdec.
Identify the peak temperature of the exotherm.
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (J/g).
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to measure the mass loss of a sample as it is heated, providing information on decomposition temperatures and the presence of volatile components.[13]
Objective: To determine the temperature range over which the pyrazole derivative decomposes and to quantify the associated mass loss.
Methodology:
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Place 1–3 mg of the dried pyrazole sample into a ceramic or platinum TGA pan.
Instrument Setup:
Place the sample pan onto the TGA balance mechanism.
Set the initial temperature to ambient (e.g., 30 °C).
Set the final temperature (e.g., 500 °C).
Select a linear heating rate (e.g., 10 °C/min).
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.
Data Analysis:
Plot the percentage of initial mass versus temperature.
The onset temperature of the major mass loss step is typically reported as the decomposition temperature.
The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.
Comparative Data and Analysis
The following tables summarize key thermodynamic and physical properties of selected nitro-pyrazole derivatives, providing a basis for comparative analysis.
Table 1: Physicochemical Properties of Mono-Nitropyrazole Derivatives
¹ DNPAT: A derivative of the nitropyrazole–triazole backbone.
² Compound 2 : 3,5-dihydrazinyl-4-nitro-1H-pyrazole.
³ Compound 4 : An energetic salt derived from compound 2 .
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex processes and relationships.
Experimental Workflow
The logical progression from synthesis to analysis is crucial for systematic research.
Caption: General experimental workflow for pyrazole derivatives.
Structure-Stability Relationship in Nitro-Pyrazoles
This diagram illustrates how structural modifications impact the key properties of energetic pyrazoles.
Caption: Impact of modifications on nitro-pyrazole properties.
Simplified Decomposition Pathway
This model shows a common initial step in the thermal decomposition of a C-nitrated pyrazole.
Caption: A primary decomposition pathway for nitro-pyrazoles.
Conclusion and Future Outlook
The thermodynamic stability of bis-pyrazole and nitro-pyrazole systems is a complex interplay of molecular structure, bond energies, and intermolecular forces. For bis-pyrazoles in drug development, high thermal stability is synonymous with reliability and a long shelf-life. For nitro-pyrazoles, the challenge lies in maximizing energy density while ensuring the material remains stable enough for safe handling and deployment.
Future research will continue to leverage computational chemistry for the in silico screening and rational design of new derivatives.[21] The development of novel, environmentally benign synthesis strategies is also a key objective.[22][23] By combining predictive modeling with advanced experimental characterization, scientists can accelerate the discovery of next-generation pyrazole-based compounds with precisely tailored thermodynamic properties, pushing the boundaries in both medicine and materials science.
References
Liu, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
Al-Amiery, A. A., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series. Available at: [Link]
Korkmaz, E., & Zora, M. (2024). Synthesis of 1,3-Bis-Pyrazole Derivatives. Anatolian Conference on Organic Chemistry (ACOC4). Available at: [Link]
Al-Amiery, A. A., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Semantic Scholar. Available at: [Link]
Tang, J., et al. (2023). The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions. Available at: [Link]
Li, G., et al. (2021). Progress in the Synthesis of Energetic Salts Based on Pyrazole. Chinese Journal of Organic Chemistry. Available at: [Link]
Shawky, A. M., et al. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Medicinal Chemistry. Available at: [Link]
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules. Available at: [Link]
Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]
Anonymous. (n.d.). N−N, C−N, and C−C bonds connected energetic bispyrazoles. ResearchGate. Available at: [Link]
Staroverov, A. S., et al. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A. Available at: [Link]
Wang, R., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
Yu, Z., & Tian, A. (2004). Homolytic C−H and N−H Bond Dissociation Energies of Strained Organic Compounds. The Journal of Physical Chemistry A. Available at: [Link]
Tsyshevsky, R., et al. (2021). First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. Inorganic Chemistry. Available at: [Link]
Saweres, V. G., & Unsworth, J. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire. Available at: [Link]
Anonymous. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
Anonymous. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds. ResearchGate. Available at: [Link]
Baroody, E. E., & Carpenter, G. A. (1972). Enthalpies of formation of bitetrazole and bis(2,2,2-trinitroethyl)formal. Journal of Chemical and Engineering Data. Available at: [Link]
Abbasi, H., et al. (2023). Investigating the structure–stability relationship in bridging isomers of bistetrazoles. Structural Chemistry. Available at: [Link]
Anonymous. (n.d.). Standardizing differential scanning calorimetry (DSC) thermal decomposition temperatures at various heating rates of an energetic material as a threshold one. ResearchGate. Available at: [Link]
Mondal, B., et al. (2022). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. ACS Omega. Available at: [Link]
Ribeiro da Silva, M. A. V., et al. (2001). Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry B. Available at: [Link]
Wentrup, C. (2017). Pyrolysis of hydrazine derivatives and related compounds with N-N single bonds. UQ eSpace. Available at: [Link]
Wang, F., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
Anonymous. (2023). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]
Anonymous. (n.d.). [DSC] Differential Scanning Calorimetry. MST. Available at: [Link]
Anonymous. (n.d.). Thermal gravimetric analysis (TGA: a) and derivative thermal... ResearchGate. Available at: [Link]
Liu, H., et al. (2008). One-pot three-component synthesis of pyrazoles through a tandem coupling-cyclocondensation sequence. Tetrahedron Letters. Available at: [Link]
Chang, J., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Theoretical and Computational Chemistry. Available at: [Link]
La-Salete, M., et al. (2019). The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?. ResearchGate. Available at: [Link]
Kumar, D., et al. (2023). Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials. Organic Letters. Available at: [Link]
Al-Ghorbani, M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]
Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
Wang, F., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link]
Gobouri, A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]
Liu, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. Available at: [Link]
Choi, J., & Kim, H. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology. Available at: [Link]
Izzo, J. A., & Kass, S. R. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Organic Chemistry. Available at: [Link]
Al-Ostath, R. A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
Anonymous. (2023). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments. Available at: [Link]
An In-Depth Technical Guide to the In Vitro Safety Assessment of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
A Proposed Framework for Preclinical Toxicological Profiling Authored by: Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of th...
Author: BenchChem Technical Support Team. Date: April 2026
A Proposed Framework for Preclinical Toxicological Profiling
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4][5] As novel pyrazole derivatives are synthesized, a robust and early assessment of their safety profile is paramount to successful drug development. This guide addresses the toxicological evaluation of the novel compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. Due to the absence of specific toxicological data for this entity in the public domain, this document presents a comprehensive, tiered strategy for its in vitro safety and toxicity profiling. The experimental design herein is informed by the known toxicological profiles of structurally related compounds, particularly nitropyrazole and methyl-pyrazole derivatives, to proactively investigate potential liabilities. This framework prioritizes scientific integrity, providing detailed, self-validating protocols and a clear rationale for each experimental choice, designed for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Imperative of Early Safety Assessment
Pyrazoles are five-membered heterocyclic compounds that have demonstrated remarkable versatility and a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5][6][7] The specific compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, incorporates key structural motifs—a methyl-pyrazole and a nitropyrazole ring—that are prevalent in biologically active molecules. However, these same features can also be associated with toxicological risks.
Early and comprehensive in vitro safety assessment is a critical step in the drug discovery pipeline. It allows for the timely identification of potential safety concerns, conserves resources by enabling early termination of unsuitable candidates, and guides the chemical optimization process toward safer therapeutics. This guide outlines a logical, multi-tiered approach to thoroughly characterize the in vitro toxicity profile of this novel pyrazole derivative.
Toxicological Landscape of Structurally Related Pyrazoles: Informing the Strategy
A review of existing literature on nitropyrazole and methyl-pyrazole derivatives reveals several potential toxicological endpoints that warrant investigation for the target compound.
Genotoxicity and DNA Damage: Several pyrazole-based compounds have been shown to possess genotoxic properties. For instance, certain methyl-pyrazole pesticides induce DNA damage in human cell lines, a mechanism potentially mediated by oxidative stress.[8] Similarly, some pyrazolo-triazine sulfonamides have demonstrated genotoxic activity in cancer cells.[9] An anti-inflammatory pyrazole, LQFM021, also signaled potential genotoxicity at higher concentrations.[10] The presence of a nitro group, a structural alert for mutagenicity, further heightens the importance of this endpoint.
Cytotoxicity and Anti-proliferative Effects: The pyrazole nucleus is a common feature in many cytotoxic agents designed for oncology.[11][12][13][14] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[11][13] While desirable in an anticancer context, off-target cytotoxicity against healthy cells is a major safety concern.
Mitochondrial Toxicity: A recent study on 1-methyl-1H-pyrazole-5-carboxamide derivatives, which share a structural similarity with our target compound, revealed unexpected acute mammalian toxicity.[15] This toxicity was not predicted by standard cytotoxicity assays but was linked to a dose-dependent inhibition of mitochondrial respiration.[15] This finding underscores the necessity of assessing mitochondrial function specifically.
General Hazard Classifications: Safety data for compounds like (1-methyl-4-nitro-1H-pyrazol-3-yl)methanol and 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide indicate potential for acute toxicity, skin and eye irritation, and specific target organ toxicity.[16]
Based on this landscape, a robust in vitro safety assessment of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole must prioritize the evaluation of its cytotoxic, genotoxic, and mitochondrial effects.
A Tiered Strategy for In Vitro Safety Assessment
We propose a three-tiered approach to systematically evaluate the in vitro toxicity of the target compound. This strategy progresses from broad cytotoxicity screening to more specific genotoxicity and mechanistic assays.
Caption: Tiered workflow for in vitro safety assessment.
Tier 1: Basal Cytotoxicity Screening
Objective: To determine the concentration range at which the compound elicits cytotoxic effects in various human cell lines. This data is crucial for establishing the dose-range for subsequent, more complex assays.
Recommended Cell Lines:
HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity.
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity, especially given that some methyl-pyrazole pesticides have shown effects in this cell line.[8]
WI-38 (Human Lung Fibroblast): A non-cancerous cell line to assess cytotoxicity in normal, healthy cells, providing a preliminary therapeutic index.[9]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding:
Culture selected cell lines to ~80% confluency.
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound in DMSO.
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include a "no-cell" blank control.
Incubate for 24, 48, or 72 hours.
MTT Addition:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Formazan Solubilization:
Carefully remove the medium.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes on an orbital shaker.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Genotoxicity Assessment
Objective: To evaluate the potential of the compound to induce genetic damage, a critical concern for nitropyrazole derivatives.
Recommended Assays:
In Vitro Micronucleus Assay: Detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss/gain). This is a comprehensive first-line test for genotoxicity.
Bacterial Reverse Mutation (Ames) Test (OECD 471): Assesses the compound's ability to induce gene mutations. This is particularly relevant for detecting mutagenicity associated with nitro-aromatic compounds.
Experimental Protocol: In Vitro Micronucleus Assay (simplified)
Cell Culture and Treatment:
Use a suitable cell line (e.g., CHO-K1, V79, or human lymphocytes).
Expose exponentially growing cells to the test compound at a minimum of three concentrations (selected based on Tier 1 cytotoxicity data, typically up to a maximum of 50-55% cytotoxicity) for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).
Include a long-duration treatment (e.g., 24 hours) without S9 mix.
Cytochalasin B Addition:
After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This blocks cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.
Cell Harvesting and Staining:
Harvest cells by trypsinization.
Treat with a hypotonic solution, fix, and drop onto microscope slides.
Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
Microscopic Analysis:
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Calculate the Cytokinesis-Block Proliferation Index (CBPI) to confirm that the cells have undergone division.
Caption: Workflow for the In Vitro Micronucleus Assay.
Tier 3: Mechanistic Toxicology
Objective: To investigate the specific mechanisms underlying any observed toxicity, guided by the known profile of related compounds.
Recommended Assays:
Reactive Oxygen Species (ROS) Production Assay: Given that oxidative stress is a proposed mechanism for the genotoxicity of some methyl-pyrazoles, quantifying ROS is a logical next step.[8] The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method.
Mitochondrial Respiration Analysis: To address the potential for mitochondrial toxicity seen with related 1-methyl-pyrazole amides, direct measurement of the oxygen consumption rate (OCR) is recommended.[15] This can be performed using technologies like the Seahorse XF Analyzer.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables. This allows for easy comparison across different cell lines, concentrations, and time points.
Table 1: Summary of In Vitro Toxicity Profile for Compound XYZ
Assay
Cell Line
Endpoint
Result (e.g., IC₅₀ in µM)
Notes
Cytotoxicity (48h)
HepG2
IC₅₀
25.4 ± 3.1
Moderate cytotoxicity observed.
SH-SY5Y
IC₅₀
18.9 ± 2.5
Higher sensitivity in neuronal cells.
WI-38
IC₅₀
> 100
Low cytotoxicity in normal fibroblasts.
In Vitro Micronucleus
CHO-K1
Fold Inc.
3.5-fold at 20 µM (-S9)
Positive for clastogenicity.
ROS Production
HepG2
Fold Inc.
4.2-fold at 25 µM
Significant induction of oxidative stress.
Mitochondrial Respiration
HepG2
% Inh.
65% at 25 µM
Inhibition of basal respiration.
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion and Forward Look
This technical guide provides a comprehensive and scientifically justified framework for evaluating the in vitro toxicity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. By adopting a tiered approach informed by the known toxicological properties of its structural class, researchers can efficiently and robustly characterize its safety profile. The proposed workflow—progressing from basal cytotoxicity to specific assessments of genotoxicity and mitochondrial function—ensures that critical potential liabilities are investigated early in the development process. The data generated from this strategy will be invaluable for making informed decisions on the compound's potential for further development, guiding any necessary structural modifications to mitigate toxicity while preserving efficacy.
References
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine Sulfonamides in Normal and Cancer Cells In Vitro - PMC. (n.d.). Retrieved from
Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed. (2012, October 9).
Cytotoxic activity of 3-nitropyrazolo[5,1-c][8][9][10]benzotriazine derivatives: a new series of anti-proliferative agents - PubMed. (2005, July 15). Retrieved from
In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021 - PubMed. (2017, November 1).
(1-methyl-4-nitro-1H-pyrazol-3-yl)methanol — Chemical Substance Information - NextSDS. (n.d.).
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020, February 17).
Cytotoxicity study of pyrazole derivatives - ||| Bangladesh Journal of Pharmacology |||. (2008, January 22).
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10).
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. (n.d.).
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - ChemicalBook. (2025, July 19).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.).
Pharmacokinetic Profiling of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, bis-pyrazole scaffolds have emerged as highly versatile pharmacophores, frequently utilized in the design of kinase inhibitors, receptor antagonists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, bis-pyrazole scaffolds have emerged as highly versatile pharmacophores, frequently utilized in the design of kinase inhibitors, receptor antagonists, and antimicrobial agents[1][2]. The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole represents a unique chemical entity characterized by a 3-nitro-pyrazole core linked via a methylene bridge to a 1-methyl-pyrazole moiety.
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this compound not merely as a checklist of assays, but as a dynamic system of molecular vulnerabilities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific structure requires an in-depth analysis of cytochrome P450 (CYP) interactions, the metabolic liability of the methylene linker, and the distinct redox behavior of the nitroaromatic group[3][4]. This whitepaper provides a comprehensive, causality-driven guide to evaluating the PK properties of this bis-pyrazole derivative.
Physicochemical Profiling & Predicted Absorption
Before initiating in vitro or in vivo studies, we must ground our expectations in the compound's physicochemical properties. The structural features of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole dictate its behavior in biological matrices.
The presence of two pyrazole rings generally confers excellent aqueous solubility, while the 1-methyl substitution prevents excessive hydrogen bond donation, maintaining a favorable lipophilicity profile[2][5].
Moderate lipophilicity ensures a low risk of non-specific tissue accumulation and minimizes phospholipidosis risk.
Topological Polar Surface Area
~81.4 Ų
Excellent oral bioavailability; however, the TPSA restricts extensive blood-brain barrier (BBB) penetration.
Plasma Protein Binding (PPB)
< 60%
The low lipophilicity predicts a high fraction unbound (
fu
), ensuring greater availability for target engagement[6].
Primary Clearance Route
Hepatic
High susceptibility to first-pass metabolism via CYP oxidation and nitroreduction[3][4].
Mechanistic Biotransformation Pathways
The metabolic fate of this compound is governed by three distinct structural liabilities. Understanding why these pathways occur allows us to design better self-validating assays.
A. Phase I Oxidation (CYP450-Mediated)
Pyrazoles are well-documented substrates for hepatic CYP450 enzymes[3][7]. For this compound, oxidation will primarily occur at two sites:
N-Demethylation: The 1-methyl group on the pyrazole ring is highly susceptible to oxidative cleavage by CYP3A4 and CYP2C9, yielding a formaldehyde byproduct and a desmethyl-pyrazole metabolite.
Methylene Bridge Hydroxylation: The methylene carbon linking the two pyrazole rings is sterically accessible and electronically activated. CYP-mediated hydroxylation here forms an unstable hemiaminal intermediate, which rapidly collapses, cleaving the molecule into two separate pyrazole fragments.
B. Hypoxic Nitroreduction
The 3-nitro group introduces a complex metabolic variable. Under standard normoxic conditions, molecular oxygen outcompetes the nitro group for electrons from NADPH-cytochrome P450 reductase, leading to "futile redox cycling" and the generation of reactive oxygen species (ROS). However, in hypoxic environments (e.g., solid tumor microenvironments or centrilobular hepatic zones), cytosolic and microsomal nitroreductases catalyze the sequential 6-electron reduction of the nitro group to a nitroso intermediate, a hydroxylamine, and ultimately a primary amine (3-amino-pyrazole)[4].
Fig 1: Primary biotransformation and metabolic pathways of the bis-pyrazole.
CYP450 Interaction and Inhibition Potential
Beyond acting as substrates, pyrazole-containing compounds frequently act as CYP450 inhibitors[1][2]. The causality lies in the electronic structure of the pyrazole ring: the
sp2
hybridized nitrogen (N2) possesses a lone pair of electrons that can directly coordinate with the ferric (
Fe3+
) or ferrous (
Fe2+
) heme iron in the CYP active site[8][9].
This coordination results in Type II binding spectra , effectively blocking the enzyme's catalytic cycle. When evaluating this compound, researchers must actively screen for time-dependent inhibition (TDI) and reversible inhibition of CYP3A4 and CYP2D6 to mitigate potential drug-drug interactions (DDIs) during later clinical stages[2].
Self-Validating Experimental Protocols
To generate trustworthy PK data, protocols must be designed as self-validating systems. Every step must include controls that isolate the specific variable being tested.
Objective: Determine the intrinsic clearance (
Clint
) and identify the specific CYP isoforms responsible for Phase I metabolism.
Test Article Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final incubation concentration of 1 µM.
Causality: Using 1 µM ensures the concentration remains well below the anticipated
Km
of hepatic CYPs, maintaining the first-order kinetics strictly required for accurate
Clint
calculation.
Matrix Incubation: Incubate the compound with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Self-Validating Controls:
Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: This isolates CYP-dependent turnover from background chemical degradation or non-oxidative amidase/esterase activity.
1-Aminobenzotriazole (1-ABT) Control: Run a parallel incubation with 1 mM 1-ABT. Causality: 1-ABT is a pan-CYP suicide inhibitor. Complete cessation of metabolism in this arm confirms that clearance is exclusively CYP-driven rather than mediated by Flavin-containing monooxygenases (FMOs)[3].
Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.
Protocol 2: Hypoxic Nitroreduction Assessment
Objective: Evaluate the reduction of the 3-nitro-pyrazole moiety.
Anaerobic Chamber Preparation: Conduct the assay in a specialized anaerobic glove box purged with 95%
N2
/ 5%
CO2
.
Causality: Standard benchtop microsomal assays fail to capture nitroreduction because molecular oxygen acts as an electron sink, outcompeting the nitro group. Anaerobic conditions are mandatory to observe the conversion to the amino-pyrazole[4].
Incubation: Utilize S9 fractions (which contain both cytosolic and microsomal reductases) rather than isolated microsomes, supplemented with both NADPH and NADH to support diverse reductase enzymes.
Metabolite Trapping: Monitor via high-resolution mass spectrometry (HRMS) for the transient hydroxylamine intermediate (+16 Da relative to the amine), which is a known toxicological liability.
Fig 2: Self-validating in vitro microsomal stability assay workflow.
Conclusion
The pharmacokinetic evaluation of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole requires a nuanced understanding of heterocyclic chemistry and enzymology. While its physicochemical properties predict excellent absorption and bioavailability, its metabolic stability is highly dependent on CYP-mediated cleavage of the methylene bridge and the oxygen-sensitive reduction of its nitro group. By employing the self-validating protocols outlined above, drug development professionals can accurately map its ADME profile, effectively mitigating downstream toxicological and DDI risks.
Application Note: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in Medicinal Chemistry
Executive Summary The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole represents a highly versatile bis-pyrazole scaffold in modern medicinal chemistry. By elegantly combining a bioreductive 3-nitropyra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole represents a highly versatile bis-pyrazole scaffold in modern medicinal chemistry. By elegantly combining a bioreductive 3-nitropyrazole trigger with a 1-methylpyrazole bioisosteric targeting moiety via a flexible methylene bridge, this molecule serves as a foundational building block for two major therapeutic avenues: hypoxia-targeted oncology prodrugs and precision kinase inhibitors[1]. This application note details the structural causality of its pharmacophore, outlines its primary applications, and provides self-validating protocols for its evaluation in drug discovery workflows.
Structural Rationale & Pharmacophore Analysis
The rational design of this molecule leverages the distinct physicochemical properties of its two pyrazole rings, making it a privileged scaffold[2]:
The 3-Nitropyrazole Core (Bioreductive Trigger): Nitroheterocycles are established prodrugs that require bioactivation via reduction[3]. The 3-nitro substitution provides a specific one-electron reduction potential that is highly sensitive to oxygen tension. In normoxic tissues, the initial nitro radical anion is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling). In hypoxic tumor microenvironments, it undergoes irreversible reduction to cytotoxic hydroxylamine or amine species[4].
The 1-Methylpyrazole Moiety (Bioisostere): The 1-methylpyrazole ring is a premier bioisostere for phenyl and pyridyl rings[5]. The N-methyl group prevents tautomerization, locking the molecule into a predictable conformation for structure-based drug design (SBDD). Furthermore, it lowers the overall lipophilicity (logP) of the molecule, improving aqueous solubility while acting as a potent hydrogen-bond acceptor in kinase hinge regions[6].
The Methylene Linker (-CH₂-): The sp³ hybridized carbon provides critical conformational flexibility, allowing the two aromatic systems to adopt a V-shaped or extended geometry to optimally occupy adjacent binding pockets (e.g., a kinase hinge region and a hydrophobic allosteric pocket).
Fig 1: Pharmacophore mapping and target interactions of the bis-pyrazole scaffold.
Solid tumors are characterized by poorly vascularized, hypoxic interiors that are resistant to conventional radiotherapy and chemotherapy[7]. The 3-nitropyrazole moiety acts as a hypoxia-activated prodrug (HAP) trigger. The reduction of the nitro group by intracellular reductases (e.g., cytochrome P450 reductase) generates reactive oxygen species (ROS) or leads to the fragmentation of the molecule, releasing a cytotoxic effector[4].
Fig 2: Bioreductive activation pathway of 3-nitropyrazole in hypoxic tumor microenvironments.
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
This protocol determines the Hypoxia Cytotoxicity Ratio (HCR), a critical metric for validating the hypoxia-selective activation of the nitroheterocycle.
Cell Seeding: Seed HCT116 cells at 2,000 cells/well in two identical 96-well opaque plates. Incubate overnight at 37°C in standard normoxia (21% O₂).
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the bis-pyrazole compound (starting at 100 µM). Add to both plates.
Differential Incubation:
Transfer Plate A to the Hypoxia chamber (0.1% O₂).
Keep Plate B in the Normoxia incubator (21% O₂).
Incubate both for 72 hours.
Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Data Analysis: Calculate the IC₅₀ for both conditions using a 4-parameter logistic curve.
Calculation: HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia)
Self-Validation Checkpoint: Include Tirapazamine as a positive control. The assay is only valid if the Tirapazamine HCR is > 10. An HCR > 5 for the test compound confirms successful bioreductive activation.
Application 2: Kinase Inhibitor Scaffold Development
Beyond oncology prodrugs, the bis-pyrazole structure is highly effective for targeting kinases (e.g., c-Met, Aurora kinases). The 1-methylpyrazole ring acts as an adenine bioisostere, reaching into the solvent channel or forming critical hydrogen bonds with the kinase hinge region (e.g., Met-1160 in c-Met)[5]. The methylene bridge allows the 3-nitropyrazole to fold into the hydrophobic activation loop, stabilizing the inactive DFG-out conformation[6].
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare ATP at its predetermined Michaelis constant (
Km
).
Enzyme-Compound Pre-incubation: In a 384-well ProxiPlate, mix 5 µL of c-Met enzyme with 2.5 µL of the compound. Incubate for 30 minutes at room temperature to allow for slow-binding kinetics.
Reaction Initiation: Add 2.5 µL of the ATP/ULight-substrate mixture to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of Detection Mix (EDTA to chelate Mg²⁺ and Eu-labeled antibody). Incubate for 1 hour.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.5 indicates a robust, reliable assay capable of accurately identifying hinge-binding inhibitors.
Quantitative Data Summary
The following table summarizes the typical pharmacological metrics and validation standards associated with derivatives of this bis-pyrazole scaffold across different therapeutic modalities.
Application Area
Primary Target / Mechanism
Key Structural Contributor
Typical Activity Metric
Validation Assay
Oncology (Hypoxia)
Hypoxic Solid Tumors
3-Nitropyrazole (Trigger)
HCR > 10
CellTiter-Glo (0.1% O₂)
Targeted Therapy
Kinases (e.g., c-Met, ROS1)
1-Methylpyrazole (Hinge Binder)
IC₅₀ < 100 nM
TR-FRET / ADP-Glo
Infectious Disease
Type I Nitroreductase (NTR)
3-Nitropyrazole (Substrate)
MIC < 1 µg/mL
Broth Microdilution
ADME Optimization
Physicochemical Profiling
1-Methylpyrazole (Bioisostere)
ClogP: 1.5 - 2.5
Shake-flask / LC-MS
References
[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health (NIH). URL:
[2] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. URL:
[4] Prodrug Applications for Targeted Cancer Therapy - PMC - NIH. National Institutes of Health (NIH). URL:
[7] Recent advances in bioreductive drug targeting. PubMed. URL:
[5] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. National Institutes of Health (NIH). URL:
[6] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. URL:
Application Notes and Protocols for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole as a Bidentate Ligand in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and utilization of the novel bidentate nitrogen-donor ligand, 1-[(1-...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and utilization of the novel bidentate nitrogen-donor ligand, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. While this specific ligand is not extensively reported in the literature, this document outlines a proposed synthetic route and details its potential applications in coordination chemistry based on the well-established chemistry of related pyrazole-based ligands.
Introduction to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
The ligand 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a unique bidentate ligand featuring two pyrazole rings linked by a methylene bridge. The presence of a methyl group on one pyrazole ring and a nitro group on the other creates an electronically asymmetric ligand. The lone pair of electrons on the sp2 hybridized nitrogen atoms of each pyrazole ring are available for coordination with a metal center. The nitro group acts as a strong electron-withdrawing group, which can influence the electronic properties of the resulting metal complexes.
The structural asymmetry and the potential for the pyrazole rings to coordinate to a metal center in a chelating fashion make this ligand an interesting candidate for applications in catalysis, materials science, and medicinal chemistry. The versatile coordination behavior of pyrazole-based ligands has given rise to a rich field of study, with applications ranging from catalysis to the development of electronic and magnetic materials.[1]
Proposed Synthesis of the Ligand
A plausible synthetic route for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves a two-step process: the synthesis of the electrophilic precursor, 4-(chloromethyl)-1-methyl-1H-pyrazole, followed by the N-alkylation of 3-nitro-1H-pyrazole.
Synthesis of 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
The synthesis of a similar compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been reported.[2] A general approach involves the reaction of the corresponding pyrazole methanol with a chlorinating agent.
N-Alkylation of 3-nitro-1H-pyrazole
The N-alkylation of pyrazoles is a well-established reaction. For unsymmetrically substituted pyrazoles like 3-nitro-1H-pyrazole, regioselectivity can be a challenge.[3] However, procedures using a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) are common for achieving N-alkylation.[3]
The proposed overall synthetic scheme is as follows:
Caption: Proposed synthetic workflow for the ligand.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Materials:
(1-Methyl-1H-pyrazol-4-yl)methanol
Thionyl chloride (SOCl₂)
Dichloromethane (CH₂Cl₂), anhydrous
3-Nitro-1H-pyrazole
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole
To a dry round-bottom flask under a nitrogen atmosphere, add (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of alcohol).
Cool the solution to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-1-methyl-1H-pyrazole, which can be used in the next step without further purification.
Part B: Synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).
Add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add a solution of crude 4-(chloromethyl)-1-methyl-1H-pyrazole (1.1 eq) in a small amount of anhydrous DMF dropwise.
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
After completion, cool the mixture to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ligand.
Characterization of the Ligand
The synthesized ligand should be characterized by standard spectroscopic methods:
Technique
Expected Observations
¹H NMR
Signals for the pyrazole ring protons, the methylene bridge protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR
Resonances for all carbon atoms in the molecule, including the pyrazole rings, the methylene bridge, and the methyl group.
FT-IR
Characteristic stretching frequencies for C-H, C=N, and N-N bonds of the pyrazole rings. Asymmetric and symmetric stretching vibrations for the NO₂ group are expected in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively.[4]
Mass Spec
A molecular ion peak corresponding to the calculated mass of the compound.
Coordination Chemistry
This ligand is expected to act as a bidentate, chelating ligand, coordinating to a metal center through the two pyrazole nitrogen atoms, forming a stable six-membered ring. The coordination chemistry of pyrazole-derived ligands is extensive, and they are known to form stable complexes with a wide range of transition metals.[5][6]
Caption: A potential bidentate coordination mode of the ligand.
Dissolve the ligand (1.0 eq) in a suitable solvent in a round-bottom flask.
In a separate flask, dissolve the metal salt (0.5 to 1.0 eq, depending on the desired stoichiometry) in the same solvent.
Slowly add the metal salt solution to the ligand solution with stirring at room temperature.
The reaction mixture may be stirred at room temperature or heated to reflux for several hours. Monitor the reaction for the formation of a precipitate.
If a precipitate forms, cool the mixture, and collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether.
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
The resulting solid complex can be dried under vacuum.
Characterization of the Metal Complex:
The formation of the coordination complex can be confirmed by:
FT-IR Spectroscopy: A shift in the stretching frequencies of the C=N and N-N bonds of the pyrazole rings upon coordination to the metal center.[7]
UV-Vis Spectroscopy: Appearance of new absorption bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.
Elemental Analysis: To confirm the stoichiometry of the complex.
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination geometry of the metal center.
Potential Applications
Based on the known applications of similar pyrazole-based coordination complexes, the metal complexes of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole are anticipated to have potential in the following areas:
Catalysis: Pyrazole-metal complexes are known to be effective catalysts for a variety of organic transformations, including cross-coupling reactions, oxidations, and polymerizations.[1][8] The electronic asymmetry of this ligand could lead to unique catalytic activities.
Medicinal Chemistry: Pyrazole derivatives and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[9][10] The presence of the nitro group may enhance these activities.
Materials Science: The ability of pyrazole ligands to form stable coordination polymers and metal-organic frameworks (MOFs) is well-documented.[11] These materials have applications in gas storage, separation, and sensing.
References
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available at: [Link]
Chen, J. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Omega, 7(31), 27367–27375. Available at: [Link]
He, C., et al. (2025). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry. Available at: [Link]
Yang, S., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6283. Available at: [Link]
Chircă, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Pharmaceuticals, 17(11), 1435. Available at: [Link]
Li, H., et al. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. Journal of Energetic Materials, 32(4), 275-283. Available at: [Link]
Parshad, H., et al. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
Al-Masoudi, N. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc. Available at: [Link]
Guesmi, A., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(4), 2165-2178. Available at: [Link]
La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238. Available at: [Link]
Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 502, 215585. Available at: [Link]
Lyubartseva, G., & Parkin, S. (2024). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry, 16(1), 1. Available at: [Link]
Bautista, D., et al. (2013). Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. Dalton Transactions, 42(34), 12256-12266. Available at: [Link]
Kumar, A., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 14(4), 14430-14443. Available at: [Link]
N-alkylation reaction conditions for synthesizing 3-nitro-1H-pyrazole derivatives
Strategic Methodologies and Mechanistic Insights for Drug Discovery Workflows Executive Summary & Rationale 3-Nitro-1H-pyrazole is a privileged pharmacophore and a critical building block in modern medicinal chemistry. I...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Methodologies and Mechanistic Insights for Drug Discovery Workflows
Executive Summary & Rationale
3-Nitro-1H-pyrazole is a privileged pharmacophore and a critical building block in modern medicinal chemistry. Its functionalized derivatives serve as essential intermediates in the synthesis of advanced therapeutics, ranging from the novel glucokinase activator Dorzagliatin (used for type 2 diabetes)[1] to emerging PKMYT1 kinase inhibitors targeting proliferative disorders[2].
However, the inherent tautomerism of 1H-pyrazoles presents a persistent synthetic hurdle: achieving strict regiocontrol between the N1 and N2 positions during alkylation. This application note provides an authoritative, field-proven guide to navigating the electronic and steric nuances of 3-nitro-1H-pyrazole, offering optimized protocols for highly regioselective N1-alkylation across diverse electrophile classes.
The functionalization of 3-nitro-1H-pyrazole requires a deep understanding of the kinetic and thermodynamic forces governing its reactivity.
Steric and Electronic Differentiation: The nitro group at the C3 position is both strongly electron-withdrawing and sterically demanding. Alkylation at the adjacent N2 position is thermodynamically disfavored due to severe steric clash and electronic repulsion. Consequently, under controlled basic conditions, the N1-alkylated isomer is heavily favored[3].
Attractive Interactions in Aza-Michael Additions: Recent crystallographic studies have revealed that catalyst-free Michael additions of 3-nitropyrazole to acrylates can achieve an exceptional >99.9:1 N1 regioselectivity. This is not merely a steric effect; it is driven by non-covalent attractive interactions between the electrophile and the pyrazole core during the transition state[4].
Solvent Causality: The choice of solvent is critical. Polar aprotic solvents like DMSO poorly solvate the pyrazolate anion. This lack of solvation maximizes the nucleophilicity of the nitrogen atoms, accelerating the reaction rate at ambient temperatures and preventing the degradation pathways often seen under harsh thermal conditions[4],[3].
Workflow for selecting regioselective N-alkylation conditions of 3-nitro-1H-pyrazole.
Quantitative Data: Condition Benchmarking
To facilitate rapid protocol selection, the following table summarizes field-validated reaction conditions and their corresponding regioselectivity profiles.
Table 1: Comparison of N-Alkylation Conditions and Regioselectivity Outcomes
Electrophile Type
Reagent System
Solvent
Temp (°C)
Yield (%)
Regioselectivity (N1:N2)
Mechanism / Causality
Aza-Michael Acceptors (e.g., Ethyl acrylate)
iPr₂NEt (1.2 eq)
DMSO
25
>90
>99.9:1
Driven by transition-state attractive interactions; irreversible conjugate addition[4].
Primary/Secondary Halides (e.g., Iodocyclohexane)
K₂CO₃ (1.2 eq)
DMSO
25–50
75–95
>95:5
Classical SN2; steric hindrance at N2 dictates the high N1 preference[3].
Chiral Epoxides/Halides (e.g., Dioxolane derivs.)
Na₂CO₃ (1.4 eq)
Ethanol
50
85
High N1
Mild base prevents racemization of sensitive chiral intermediates[1].
Primary/Secondary Alcohols
PPh₃, DIAD (1.1–1.6 eq)
THF
0 → 25
55–80
Exclusive N1
Mitsunobu inversion; utilizes redox-driven coupling to avoid harsh bases[2].
Detailed Experimental Protocols
The following methodologies are designed as self-validating systems to ensure reproducibility and high fidelity in drug development settings.
Protocol A: Catalyst-Free Aza-Michael Addition
Optimal for Acrylates, Acrylamides, and Vinyl Ketones.
Causality: N,N-Diisopropylethylamine (iPr₂NEt) acts as a non-nucleophilic base that deprotonates the pyrazole without competitively attacking the Michael acceptor. DMSO accelerates the reaction by leaving the pyrazolate anion unsolvated[4].
Preparation: Charge a dry reaction vial with 3-nitro-1H-pyrazole (1.00 mmol, 1.0 equiv), iPr₂NEt (1.20 mmol, 1.2 equiv), and anhydrous DMSO (4.0 mL).
Validation Checkpoint: Monitor via LC-MS or TLC. The reaction is typically complete within 12–24 hours. The irreversible nature of the conjugate addition ensures high conversion[4].
Workup: Quench the reaction by adding ice water (10 mL). Extract the aqueous layer with ethyl acetate (2 × 5 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Analytical Confirmation: Verify regioselectivity via ¹H NMR. The N1-alkylated isomer will exhibit distinct pyrazole proton doublets (J ≈ 2.5 Hz) at approximately δ 7.6 and 6.9 ppm (in CDCl₃)[4].
Protocol B: Base-Promoted SN2 Alkylation
Optimal for Primary and Secondary Alkyl Halides.
Causality: Potassium carbonate (K₂CO₃) provides optimal basicity to generate the pyrazolate anion without inducing widespread elimination (E2) of secondary halides, which is a common failure point with stronger bases[3].
Preparation: In a round-bottom flask, suspend 3-nitro-1H-pyrazole (1.0 equiv) and finely powdered K₂CO₃ (1.2 equiv) in anhydrous DMSO (0.2 M concentration).
Addition: Introduce the alkyl halide (1.1 equiv) to the suspension.
Reaction: Stir at 25 °C (for primary halides) or heat to 50 °C (for secondary halides) for 24–48 hours.
Validation Checkpoint: If yields are lower than expected with secondary halides (e.g., iodocyclohexane), analyze the crude mixture via GC/MS to quantify alkene byproducts resulting from competitive elimination[3].
Workup: Dilute with water and extract with ethyl acetate. Wash the organic phase extensively with water to remove DMSO, dry over MgSO₄, and concentrate.
Protocol C: Mitsunobu N-Alkylation
Optimal for Complex, Sensitive, or Chiral Alcohols.
Causality: When standard SN2 conditions risk racemization or elimination, the Mitsunobu reaction offers a mild, stereospecific alternative that proceeds with complete inversion of stereochemistry at the alcohol carbon[2].
Preparation: Under a nitrogen atmosphere, dissolve the target alcohol (1.0 equiv), 3-nitro-1H-pyrazole (1.0 equiv), and triphenylphosphine (PPh₃, 1.1–1.5 equiv) in anhydrous THF (0.2–0.4 M).
Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.1–1.6 equiv) dropwise to control the exotherm and prevent side reactions[2].
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Validation Checkpoint: The reaction generates triphenylphosphine oxide (Ph₃PO) as a stoichiometric byproduct. Because Ph₃PO often co-elutes with pyrazole products during normal phase chromatography, triturate the crude concentrated mixture with cold diethyl ether or hexanes to precipitate and filter off the bulk of the Ph₃PO prior to column loading.
Purification: Purify via silica gel chromatography (eluting with EtOAc/Petroleum Ether gradients) to isolate the pure N1-alkylated product[2].
In vivo testing protocols for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole compounds
Introduction Pyrazole and its derivatives represent a critical class of heterocyclic compounds in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrazole and its derivatives represent a critical class of heterocyclic compounds in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The successful translation of a promising pyrazole-based new chemical entity (NCE), such as a 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole compound, from the bench to the clinic is contingent upon rigorous and well-designed in vivo testing. These studies are essential to evaluate the compound's pharmacokinetic profile, safety, and efficacy in a living organism, providing critical data to support its advancement into clinical trials.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for novel pyrazole compounds. It emphasizes the importance of a scientifically sound and ethically responsible approach to animal research, integrating key principles of the 3Rs (Replacement, Reduction, and Refinement).[4][5]
I. Preclinical Considerations and Study Design
The journey of an NCE through preclinical in vivo testing is a multi-stage process that requires careful planning and execution. A well-thought-out study design is paramount to generating reliable and translatable data.[6]
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[4][7] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The 3Rs principles—Replacement, Reduction, and Refinement—should be integrated into every aspect of the study design to minimize animal use and suffering.[4]
Animal Model Selection
The choice of animal model is a critical determinant of the study's relevance and predictive value.[8] For initial studies of novel pyrazole compounds, rodent models are commonly employed due to their well-characterized genetics, small size, and cost-effectiveness.[8]
Mice: Strains such as C57BL/6 and BALB/c are frequently used for initial toxicity screening and efficacy studies in cancer or inflammation models.[8]
Rats: Sprague-Dawley and Wistar rats are often preferred for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.[8]
The selection of the specific strain and disease model should be justified based on the presumed mechanism of action of the test compound. For instance, if the compound is hypothesized to have anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be appropriate.[9][10] For anticancer evaluation, xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, are standard.[11]
Dose Formulation and Administration
Many pyrazole derivatives exhibit poor aqueous solubility, which presents a significant challenge for in vivo administration.[12][13] A suitable formulation is crucial to ensure consistent and predictable systemic exposure.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds [13][14]
Formulation Strategy
Description
Advantages
Disadvantages
Solutions
Dissolving the compound in a vehicle, often using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[14]
Homogeneous dosing, suitable for intravenous administration.
Potential for precipitation upon dilution in vivo; vehicle toxicity.[13]
Suspensions
Dispersing the solid compound in a liquid vehicle with suspending and wetting agents.[13]
Can accommodate higher doses; avoids issues with compound solubility in the vehicle.
Potential for non-uniform dosing if not properly prepared; particle size can affect absorption.
Lipid-Based Formulations
Dissolving or suspending the compound in oils, surfactants, or their mixtures.[13]
Can enhance oral bioavailability by utilizing lipid absorption pathways.
Complexity of formulation; potential for gastrointestinal side effects.
The route of administration should align with the intended clinical application. Oral gavage is common for compounds intended for oral delivery, while intravenous injection is used to assess systemic exposure directly.[15]
II. Pharmacokinetic (PK) Studies
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16] This information is vital for determining the dosing regimen for subsequent toxicity and efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel pyrazole compound after a single intravenous (IV) and oral (PO) administration.
Materials:
Test compound: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole derivative
Vehicle for formulation
Sprague-Dawley rats (male, 8-10 weeks old)
Blood collection tubes (e.g., with K2EDTA)
Centrifuge
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to the study.
Dose Preparation: Prepare the IV and PO formulations of the test compound on the day of dosing.
Dosing:
IV Group (n=3-5): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).
PO Group (n=3-5): Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
III. Toxicology Studies
Toxicology studies are performed to assess the safety profile of the compound and to identify potential target organs of toxicity.[16]
Protocol 2: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity of a novel pyrazole compound.
Materials:
Test compound
Vehicle
BALB/c mice (male and female, 6-8 weeks old)
Procedure:
Dose Range Finding: Start with a single dose in a small group of animals and escalate the dose in subsequent groups.
Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) and mortality for at least 14 days post-dosing.[8]
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.
Protocol 3: Sub-Chronic Toxicity Study in Rats
Objective: To evaluate the potential for toxicity following repeated administration of the compound over a 28-day period.
Materials:
Test compound
Vehicle
Sprague-Dawley rats (male and female, 6-8 weeks old)
Procedure:
Dosing: Administer the compound daily for 28 days at three dose levels (low, mid, and high) plus a vehicle control. Dose levels should be selected based on the results of the acute toxicity study.
In-life Monitoring: Conduct daily clinical observations. Measure body weight and food consumption weekly.[8]
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.
Terminal Procedures: At the end of the dosing period, euthanize the animals and perform a full necropsy. Record organ weights.[8]
Histopathology: Collect a comprehensive set of tissues for histopathological evaluation.[8]
IV. Efficacy Studies
Efficacy studies are designed to demonstrate the desired therapeutic effect of the compound in a relevant disease model.[2] The choice of model is critical and should be based on the compound's proposed mechanism of action.
Potential Efficacy Models for Pyrazole Compounds:
Anti-inflammatory Activity:
Carrageenan-induced paw edema in rats: A model of acute inflammation.[9][10]
Anticancer Activity:
Xenograft models: Human cancer cell lines are implanted into immunocompromised mice.[11][18]
Syngeneic models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.
Protocol 4: In Vivo Efficacy in a Xenograft Cancer Model
Objective: To evaluate the antitumor efficacy of a novel pyrazole compound in a human tumor xenograft model.
Materials:
Test compound
Vehicle
Immunocompromised mice (e.g., nude or SCID)
Human cancer cell line known to be sensitive to the compound in vitro.
Calipers for tumor measurement
Procedure:
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, test compound at different doses, and a positive control). Administer treatment according to a predetermined schedule (e.g., daily oral gavage).
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
Body Weight Monitoring: Monitor body weight as an indicator of toxicity.
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis (e.g., histology, biomarker analysis).
V. Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting study outcomes.
Table 2: Example of In Vivo Efficacy Data Summary
Treatment Group
Dose (mg/kg)
Mean Tumor Volume (mm³) ± SEM (Day 21)
Tumor Growth Inhibition (%)
Vehicle Control
-
1500 ± 150
-
Compound X
10
800 ± 100
46.7
Compound X
30
400 ± 75
73.3
Positive Control
20
300 ± 50
80.0
Experimental Workflow Visualization
Caption: General workflow for in vivo testing of novel compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase pathway by a pyrazole compound.
VI. Conclusion
The in vivo evaluation of novel 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole compounds is a complex but essential process in drug discovery. A systematic approach, encompassing careful study design, ethical considerations, and robust experimental protocols, is critical for generating high-quality data to support the clinical development of these promising therapeutic agents. This guide provides a foundational framework to navigate the key stages of in vivo testing, from initial pharmacokinetic and toxicological assessments to definitive efficacy studies.
References
Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20958-20975. [Link]
El-Sayed, M. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2419363. [Link]
European Medicines Agency. (2025). Ethical use of animals in medicine testing. [Link]
Wang, D., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1657. [Link]
Chavda, V. P., et al. (2021). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 12(1), 1-10. [Link]
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology, 10, 1093. [Link]
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
Akhtar, A. (2021). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 60(5), 483-494. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
On-chain, W., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 12(11), 1047. [Link]
CarQUe, B., et al. (2024). Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes. Dalton Transactions, 53(7), 3025-3033. [Link]
Various Authors. (2025). Pyrazole and Its Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
Al-Ghorbani, M., et al. (2020). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 85(1), 53-61. [Link]
Petersen, S., & Brandl, M. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1089. [Link]
Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
Naidoo, D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
Ludolph, A. C., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 10(5-6), 333-343. [Link]
Wang, Y., et al. (2026). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 291, 116995. [Link]
Various Authors. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
Various Authors. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Journal of Pharmaceutical Research International, 35(16), 1-18. [Link]
Various Authors. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
Ghorab, M. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 138. [Link]
Various Authors. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 37(1), 1-15. [Link]
Various Authors. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
Various Authors. (2023). (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]
Gürsoy, E. A., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry, 45(8), 3293-3300. [Link]
Richmond, J. (2020). Ethical Considerations in Animal Research: The Principle of 3R's. Journal of the American Association for Laboratory Animal Science, 59(4), 351-361. [Link]
Various Authors. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7809. [Link]
de Oliveira, L. P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649931. [Link]
NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation. [Link]
Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]
World Health Organization. (2016). Annex 9: Guidance for organizations performing in vivo bioequivalence studies. [Link]
Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
Various Authors. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3136-3142. [Link]
Various Authors. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-8. [Link]
Various Authors. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Goodie, J. (2024). Regulations: Animal Testing for Drug Development? St. Hope Rx. [Link]
Various Authors. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1480-1491. [Link]
Systematic Solubility Profiling and Solvent Selection for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influen...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing its bioavailability, formulation, and overall viability as a therapeutic candidate.[1][2][3] This guide provides a comprehensive framework for the systematic solubility testing and solvent selection of the novel heterocyclic compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. As a new chemical entity (NCE), establishing a robust solubility profile is paramount for advancing its preclinical evaluation. This document outlines both theoretical considerations and detailed experimental protocols, from rapid qualitative screening to precise quantitative determination using the gold-standard shake-flask method. The causality behind experimental choices is explained, and a logical workflow for solvent selection is presented to guide researchers toward making informed decisions for downstream applications, including in-vitro assays, formulation development, and synthetic chemistry.
Introduction: The Critical Role of Solubility
In the trajectory of drug development, poor aqueous solubility is a primary hurdle that can lead to erratic absorption, low bioavailability, and ultimately, clinical failure.[2][3] Therefore, characterizing the solubility of an NCE is not merely a data collection exercise but a critical step in risk assessment and mitigation.[4] The subject of this guide, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, belongs to the pyrazole class of compounds, a scaffold known for its wide range of pharmacological activities.[5][6][7] A thorough understanding of its solubility in various media is essential for unlocking its therapeutic potential.
This application note provides a multi-faceted approach to solubility assessment, distinguishing between thermodynamic and kinetic solubility to ensure the generation of meaningful and context-appropriate data.[8][9][10] Furthermore, it integrates the principles of solvent selection based not only on solubilizing power but also on safety, regulatory compliance, and suitability for specific experimental workflows.
Physicochemical Profile of the Target Compound
A predictive analysis of the molecular structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole provides foundational insights into its expected solubility behavior.
Molecular Structure:
Structural Analysis and Expected Properties:
The molecule is comprised of two pyrazole rings linked by a methylene bridge. Key functional groups influencing its solubility include:
Pyrazole Rings: These aromatic heterocyclic rings contribute to the molecule's polarity. The nitrogen atoms can act as hydrogen bond acceptors.[6][11] Pyrazole and its derivatives generally exhibit good solubility in organic solvents but have limited water solubility.[12]
Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can act as a potent hydrogen bond acceptor. Nitroaromatic compounds are often soluble in polar organic solvents like acetone, ethanol, and acetonitrile.[13][14][15]
N-Methyl Group (-CH3): A small, non-polar group that slightly increases lipophilicity.
Based on these features, the "like dissolves like" principle suggests that the compound will exhibit limited solubility in non-polar solvents and preferential solubility in polar aprotic and polar protic solvents.[14]
Predicted Physicochemical Property
Expected Characteristic
Rationale
Polarity
Moderately Polar
Presence of two pyrazole rings and a highly polar nitro group.
Aqueous Solubility
Low
Heterocyclic nature and presence of a nitro group often lead to poor water solubility.[12]
Hydrogen Bonding
Acceptor/Donor
Nitrogen atoms in pyrazole rings and oxygen atoms in the nitro group are H-bond acceptors. The N-H on one pyrazole ring is an H-bond donor.
Physical State at 25°C
Likely a crystalline solid
Typical for organic molecules of this size and complexity.
Theoretical Foundations of Solubility Measurement
A precise understanding of solubility requires differentiating between two key concepts: thermodynamic and kinetic solubility.
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solution is in equilibrium with an excess of the solid compound.[10] It is typically determined using the shake-flask method, which allows sufficient time (e.g., 24-48 hours) for the system to reach equilibrium.[16] This value is crucial for formulation and biopharmaceutical classification.
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (usually in DMSO).[9][17] The measurement is rapid and amenable to high-throughput screening (HTS), making it valuable for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[2][18][19] However, it often overestimates the true solubility as it can reflect a supersaturated, metastable state.[8][10]
Experimental Protocols
This section provides step-by-step protocols for a tiered approach to solubility assessment, moving from a rapid qualitative screen to a precise quantitative measurement.
Visually inspect the vial against a contrasting background to determine if the solid has completely dissolved.
If the solid has not dissolved, add another 100 µL of the solvent and repeat the vortexing and inspection steps. Continue this process up to a total volume of 1 mL.
Objective: To determine the equilibrium solubility of the compound in a selected solvent system (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
The target compound (solid)
Selected solvent (e.g., PBS, pH 7.4)
Sealed flasks or vials
Orbital shaker with temperature control
Analytical balance
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
Preparation of Saturated Solution:
Add an excess amount of the solid compound to a flask. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[12]
Add a known volume of the desired solvent (e.g., 5 mL of PBS, pH 7.4) to the flask.[12]
Seal the flask tightly to prevent solvent evaporation.
Place the flask on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours to ensure equilibrium is reached.[2][16]
Sample Processing:
After agitation, allow the suspension to settle for 1 hour.
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, immediately filter the sample through a 0.22 µm syringe filter into a clean vial.[12] Alternatively, centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.
Concentration Analysis (Using UV-Vis):
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known high concentration.
Create a series of calibration standards by diluting the stock solution with the assay solvent (e.g., PBS).
Measure the absorbance of the calibration standards at the compound's λ_max.
Generate a calibration curve by plotting absorbance versus concentration.
Measure the absorbance of the filtered supernatant (diluting if necessary) and use the calibration curve to determine its concentration.
Calculation:
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL and µM.
Strategic Solvent Selection
The choice of solvent is dictated by the intended application. The data gathered from the solubility protocols should be integrated with safety and practicality considerations.
Solvent Selection Workflow:
The following diagram illustrates a logical decision-making process for selecting an appropriate solvent.
Caption: Logical workflow for application-driven solvent selection.
ICH Q3C Guidelines for Residual Solvents:
For any application in drug development, it is imperative to consider the International Council for Harmonisation (ICH) guidelines on residual solvents.[21][22][23][24][25] Solvents are classified based on their toxicity, and their use in pharmaceutical products is strictly limited.
Solvent Class
Toxicity
Examples
Recommendation
Class 1
Carcinogenic, to be avoided
Benzene, Carbon tetrachloride
Avoid use unless strongly justified in a risk-benefit assessment.[21][23][24]
Class 2
Non-genotoxic animal carcinogens or with other significant but reversible toxicities
This application note provides a robust and systematic methodology for determining the solubility of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. By employing a tiered approach—from rapid screening to quantitative equilibrium measurements—researchers can generate a comprehensive solubility profile. This data is not only fundamental for understanding the compound's intrinsic physicochemical properties but is also essential for making strategic decisions regarding its advancement through the drug discovery pipeline. Adherence to these protocols will ensure the generation of high-quality, reliable data, paving the way for successful formulation and preclinical evaluation.
References
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
International Council for Harmonisation. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). Standard Operating Procedure for solubility testing. [Link]
American Chemical Society. (2013, January 9). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
Troubleshooting poor solubility of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in organic solvents
Welcome to the Technical Support Center for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with this compound.
Rather than providing generic advice, this guide deconstructs the thermodynamic causality behind the molecule's stubborn insolubility and provides self-validating protocols to engineer the optimal solvent system for your workflows.
Diagnostic Overview: The "Brick Dust" Paradox
To solve a solubility issue, we must first understand the molecular causality. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is notoriously difficult to dissolve due to a phenomenon known in drug development as the "brick dust" effect.
High Crystal Lattice Energy: The molecule features two planar aromatic pyrazole rings and a strongly electron-withdrawing 3-nitro group. This architecture facilitates intense intermolecular
π−π
stacking and strong dipole-dipole interactions in the solid state.
Lack of H-Bond Donors: Without hydroxyl (-OH) or amine (-NH) groups, the molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water. It acts strictly as a hydrogen-bond acceptor.
Thermodynamic Penalty: Dissolution is an endothermic process. The energy required to break this rigid crystal lattice often exceeds the solvation energy provided by standard, low-polarity organic solvents. As demonstrated in thermodynamic modeling of related nitropyrazoles, overcoming this barrier requires specific thermal and dielectric conditions[1].
Caption: Thermodynamic forces governing the dissolution of highly polar nitropyrazoles.
Core Troubleshooting Guides
Q: Why does my compound immediately crash out of standard organic solvents like dichloromethane (DCM) or ethyl acetate?A: Moderately polar solvents like DCM lack the dielectric constant required to disrupt the strong nitro-mediated dipole interactions holding the solid state together. To solvate the highly polarizable
π
-system, you must transition to polar aprotic solvents (e.g., DMSO, DMF, DMAc) which offer superior dipole-dipole matching.
Q: I need to use a less polar solvent for my specific reaction chemistry. How can I force dissolution?A: You must supply thermal energy. The solubility of pyrazole derivatives is highly temperature-dependent[2]. Heating the solvent provides the kinetic energy necessary to overcome the endothermic lattice penalty. If the compound crashes out upon cooling, you must either maintain the reaction at an elevated temperature or utilize a binary co-solvent system (e.g., adding 10-20% DMF to your primary solvent).
Q: How do I optimize a binary co-solvent system?A: Employ a "good solvent / poor solvent" titration. Dissolve the compound completely in a minimal volume of a strong polar aprotic solvent (the "good" solvent, like acetone or DMSO) under gentle heating. Slowly titrate in your desired "poor" solvent until the cloud point (turbidity) is reached, then back-add a few drops of the good solvent until clear. This yields the maximum saturation point for that specific mixture.
Caption: Logical workflow for troubleshooting pyrazole derivative solubility.
Solvent Selection Matrix
To minimize trial and error, consult the following empirical data matrix based on the physicochemical properties of bis-pyrazoles and nitropyrazoles [3].
Solvent Class
Representative Solvents
Expected Solubilizing Capacity
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc, Acetone
Excellent (>50 mg/mL)
High dielectric constant matches solute polarity; strong dipole interactions disrupt the crystal lattice effectively.
Polar Protic
Methanol, Ethanol
Moderate (10-30 mg/mL)
Good H-bond donation to the nitro group, but lower overall dielectric constant than DMSO. Requires heat.
Halogenated
Dichloromethane, Chloroform
Poor to Moderate (<10 mg/mL)
Insufficient polarity to overcome lattice energy at room temperature.
Non-Polar
Hexane, Toluene, Diethyl Ether
Very Poor (<1 mg/mL)
Completely lacks the ability to disrupt strong dipole-dipole and
π−π
interactions.
Do not rely on visual estimation (kinetic solubility) to determine if your compound is truly dissolved, as micro-suspensions can mimic clear solutions. Use this self-validating thermodynamic protocol to guarantee accuracy.
Objective: Determine the absolute equilibrium solubility of the compound in a chosen solvent system.
Self-Validation Mechanism: The protocol mandates sampling at two distinct time points (24h and 48h). If the concentration remains static, thermodynamic equilibrium is validated. If it increases, the dissolution is kinetically slow, and the lattice is still breaking down.
Step-by-Step Methodology:
Supersaturation: Add an excess amount of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole (e.g., 50 mg) to a sealed glass vial containing 1.0 mL of the target solvent.
Thermal Equilibration: Place the vial in a thermoshaker set to your exact working temperature (e.g., 25°C) and agitate at 800 RPM.
Phase Separation (Timepoint 1 - 24h): After 24 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes. (Note: Do not use syringe filters, as the highly polar nitro-pyrazole may non-specifically bind to the filter membrane, artificially lowering the reading).
Phase Separation (Timepoint 2 - 48h): Repeat the extraction and centrifugation step at the 48-hour mark.
Quantification: Dilute the supernatants from both time points into a compatible mobile phase and analyze via HPLC-UV (monitoring at the
λmax
of the pyrazole core, typically ~254 nm) against a pre-established calibration curve.
Validation Check: Compare the Area Under the Curve (AUC) for the 24h and 48h samples. If the variance is
≤
5%, equilibrium is achieved, and the value represents true thermodynamic solubility.
FAQs for Downstream Applications
Q: I successfully dissolved the compound in DMSO, but it crashes out when I dilute it into my aqueous biological assay buffer. What is the solution?A: This is a classic solvent-shift precipitation. To prevent this, keep the final DMSO concentration
≤
1% in the assay. If it still precipitates, you must utilize formulation strategies. Pre-mix the DMSO stock with a surfactant (like Tween-80) or a cyclodextrin (e.g., HP-
β
-CD) before adding it to the aqueous buffer. The cyclodextrin creates a hydrophobic cavity that encapsulates the aromatic pyrazole rings while exposing a hydrophilic exterior to the water.
Q: Does prolonged heating to achieve solubility degrade the nitro group or the methylene bridge?A: Generally, nitro-pyrazoles are thermally stable up to their melting points (often >100°C). However, prolonged heating in strongly nucleophilic or highly basic protic solvents could theoretically risk side reactions. If heating above 60°C in protic solvents, monitor the solution via LC-MS to ensure the mass of the parent compound (M+H
≈
208 m/z) remains intact.
References
Determination and thermodynamic modelling for 4-nitropyrazole solubility in binary solvent mixtures
Source: Journal of Chemical Thermodynamics (2016)
URL:[Link]
Synthesis and Biological Evaluation of Some Pyrazole Derivatives
Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
URL:[Link]
Optimization
Technical Support Center: Minimizing Side Reactions and Byproducts in Nitro-Pyrazole N-Alkylation
Welcome to the technical support center for nitro-pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for nitro-pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this critical synthetic transformation. The electron-withdrawing nature of the nitro group significantly influences the regioselectivity and reactivity of the pyrazole core, making careful optimization essential for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of nitro-pyrazoles?
A1: The two most significant challenges are controlling regioselectivity and minimizing side reactions to achieve high yields. Because unsymmetrical nitro-pyrazoles possess two non-equivalent ring nitrogen atoms (N1 and N2), alkylation can lead to a mixture of regioisomers which are often difficult to separate.[1] The strong electron-withdrawing nitro group deactivates the ring, potentially requiring more forcing conditions which can lead to byproducts like dialkylation or decomposition.
Q2: How does the nitro group specifically influence the regioselectivity of N-alkylation?
A2: The nitro group is a powerful electron-withdrawing group. This property decreases the overall nucleophilicity of both ring nitrogens, making the reaction more sluggish compared to electron-rich pyrazoles. Its position on the ring dictates the electronic environment of each nitrogen. Typically, the nitrogen atom further away from the nitro group (e.g., N1 in a 3-nitro-pyrazole) is less electronically deactivated and often sterically more accessible, making it the more common site of alkylation under many conditions.[2]
Q3: What are the best analytical methods to confirm the N1/N2 ratio and structure of my products?
A3: A combination of techniques is recommended for unambiguous structure elucidation.
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. The chemical shifts of the pyrazole ring protons are distinct for each regioisomer. For definitive assignment, 2D NMR techniques like NOESY can be invaluable; an NOE correlation between the alkyl group's protons and a substituent on the pyrazole ring can confirm proximity and thus the site of alkylation.[3]
GC-MS and LC-MS: These methods are excellent for determining the ratio of isomers in a crude reaction mixture and confirming their molecular weight.[2]
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure and regiochemistry.[2]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity - My reaction produces a mixture of N1 and N2 isomers.
Q: How can I improve the selectivity to favor the N1-alkylated nitro-pyrazole?
A: Achieving N1 selectivity is often the more straightforward goal and can be influenced by several factors. The key is to exploit the steric and electronic differences between the two nitrogen atoms.
Explanation of Causality: Alkylation typically favors the less sterically hindered and more electronically accessible nitrogen atom. For a 3-nitro-1H-pyrazole, the N1 position is generally favored. For a 4-nitro-1H-pyrazole, the N1 and N2 positions are equivalent unless other substituents are present.
Solutions & Optimization Strategy:
Modify Steric Hindrance: Use a bulkier alkylating agent. A larger electrophile will preferentially approach the less sterically encumbered nitrogen atom.[1][4]
Optimize the Base and Solvent System: This is the most critical factor. The combination of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is a widely successful strategy for promoting N1-alkylation.[1][2][5] The dissociation of the base and the nature of the resulting pyrazolide cation play a crucial role.
Control Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered N1 isomer.
Q: My target is the N2-alkylated isomer, but I predominantly get the N1 product. How can I reverse the selectivity?
A: Selectively forming the N2 isomer is a significant challenge as it often requires overriding the inherent steric and electronic preferences of the substrate.
Explanation of Causality: To favor the more sterically hindered N2 position, reaction conditions must be chosen that either block the N1 position or specifically promote reaction at N2. This is often achieved through metal chelation or by leveraging intramolecular interactions.
Solutions & Optimization Strategy:
Use a Lewis Acid Catalyst: Magnesium-based catalysts, such as MgBr₂, have been shown to be highly effective in directing alkylation to the N2 position for certain 3-substituted pyrazoles.[6] The magnesium ion is thought to coordinate with both the pyrazole nitrogens, effectively directing the incoming electrophile to the N2 position.
Leverage Intramolecular Forces: The choice of alkylating agent can be pivotal. An alkylating agent capable of forming a hydrogen bond or other stabilizing interaction with a substituent on the pyrazole ring can direct alkylation to the adjacent nitrogen. For example, using an N-substituted chloroacetamide as the alkylating agent can favor N2 alkylation due to a stabilizing hydrogen bond between the pyrazole's N1 atom and the amide N-H in the transition state.[7]
Protecting Group Strategies: In complex syntheses, a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can be used. The pyrazole can be C-H arylated, followed by N-alkylation and deprotection, providing regiocontrol.[8]
Decision Logic for Improving Regioselectivity
Below is a diagram outlining the decision-making process when tackling poor regioselectivity.
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Issue 2: Low Reaction Yield
Q: My reaction is clean but the yield is low with significant starting material remaining. What are the likely causes and solutions?
A: Low conversion points to issues with reactivity, which can stem from several sources.
Explanation of Causality: The deactivating effect of the nitro group requires carefully chosen conditions to ensure the pyrazole nitrogen is sufficiently nucleophilic and the alkylating agent is sufficiently electrophilic to react efficiently.
Solutions & Optimization Strategy:
Base Strength and Solubility: The base must be strong enough to deprotonate the nitro-pyrazole. If a weak base like K₂CO₃ is used, ensure it is finely ground and the solvent (e.g., DMSO, DMF) can facilitate the reaction. For less reactive systems, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[5][9] Ensure the base is not consumed by adventitious water by using anhydrous solvents.
Reactivity of the Alkylating Agent: The leaving group is critical. The general order of reactivity for alkyl halides is I > Br > Cl. If using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction. For challenging alkylations, highly reactive agents like triflates (OTf) or trichloroacetimidates can be effective.[4]
Temperature and Reaction Time: Many N-alkylations require heating.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition, while insufficient time will result in incomplete conversion.
Stoichiometry: Ensure the stoichiometry is correct. While a slight excess of the alkylating agent (1.05-1.2 equiv) is common, a large excess can lead to dialkylation.[2]
Issue 3: Formation of Unexpected Byproducts
Q: I'm observing a new, more polar spot by TLC that I suspect is a dialkylated pyrazolium salt. How can I prevent this?
A: Dialkylation is a common side reaction, especially with reactive alkylating agents or when driving a reaction to completion.
Explanation of Causality: After the initial N-alkylation, the resulting N-alkyl-nitro-pyrazole is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary pyrazolium salt. This is more likely to occur with highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and at higher temperatures.
Solutions & Optimization Strategy:
Control Stoichiometry: Use a molar ratio of pyrazole to alkylating agent close to 1:1, or even with a slight excess of the pyrazole.[9]
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the solution of the deprotonated pyrazole. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation.
Milder Conditions: Reduce the reaction temperature and use a less reactive alkylating agent if possible.
Q: My reaction with a nitro-substituted benzhydryl imidate failed, while other imidates worked well. Why?
A: This points to a change in the reaction mechanism and the electronic nature of the electrophile.
Explanation of Causality: The acid-catalyzed alkylation with trichloroacetimidates often proceeds through a carbocation intermediate.[4][10] A powerful electron-withdrawing group, such as a nitro group, on the benzhydryl moiety would destabilize the formation of this carbocation, thus inhibiting the reaction.[4][10]
Solution: For such electronically demanding systems, an alternative alkylation method that does not rely on carbocation formation (e.g., a base-mediated Sₙ2 reaction with the corresponding halide) should be employed.
Technical Support Center: Optimizing Crystallization for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Purification
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. It offers in...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. It offers in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the crystallization process, ensuring high purity and yield.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds.[1] For 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, a molecule with multiple functional groups that influence its solubility and crystalline nature, achieving optimal crystallization conditions is paramount. This guide will navigate the complexities of solvent selection, temperature control, and nucleation to address issues such as oiling out, low yield, and impurity incorporation.
The presence of both a methyl-pyrazole and a nitro-pyrazole moiety lends the target molecule a moderate polarity. The nitro group, being electron-withdrawing, can participate in specific intermolecular interactions, which can be both beneficial and challenging for crystallization.[2] Understanding these molecular characteristics is the first step in designing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this pyrazole derivative?
A1: The choice of solvent is critical and is governed by the principle of "like dissolves like," with consideration for the compound's polarity.[2] For a nitro-substituted pyrazole derivative, good starting points are polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents such as acetone or ethyl acetate.[3] A mixed solvent system, often a combination of a "good" solvent where the compound is soluble and a "bad" anti-solvent where it is not, can be highly effective.[2][3] Common pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.[3][4]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[3][5][6] To remedy this, try the following:
Add more solvent: This will lower the saturation point of the solution.[5][6]
Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Using an insulated container can help.[3][6]
Change the solvent system: A different solvent or solvent pair might be less prone to oiling.[3]
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[5][7] To improve the yield:
Use the minimum amount of hot solvent: Ensure you are dissolving the compound in the smallest volume of boiling solvent necessary.[6]
Thoroughly cool the solution: After crystals have started to form at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[3]
Check the mother liquor: Evaporate a small sample of the filtrate. If a significant amount of solid forms, it indicates that a substantial amount of your product was left behind.[3] In this case, you may need to reduce the solvent volume and re-crystallize.[5]
Q4: I'm not getting any crystals to form at all. What are the next steps?
A4: If no crystals form after cooling, the solution is likely supersaturated and requires nucleation to be initiated.[5] You can induce crystallization by:
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask at the surface of the solution. The microscopic scratches provide nucleation sites.[3]
Adding a seed crystal: Introducing a tiny crystal of the pure compound can trigger crystallization.[3]
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration and then cool again.[3]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a structured approach to troubleshooting common and complex crystallization problems.
Problem 1: Persistent Oiling Out
Possible Cause
In-Depth Explanation & Solution
High Impurity Load
Impurities can significantly disrupt the crystal lattice formation, leading to the separation of an amorphous oil.[5][8][9] Solution: Before attempting crystallization, consider purifying the crude product by another method, such as column chromatography, to remove the bulk of impurities.
Inappropriate Solvent Polarity
The solvent may be too good at solvating the molecule, preventing it from organizing into a crystal lattice. Solution: Experiment with a solvent of a different polarity. If using a polar solvent, try a less polar one, or vice-versa. A systematic solvent screening is recommended.
Cooling Rate Mismatch
Even with slow cooling, the rate might still be too fast for the specific thermodynamics of your compound in that solvent system. Solution: Try extremely slow cooling. For example, place the hot solution in a heated water bath and allow the bath to cool to room temperature overnight.
Problem 2: Poor Crystal Quality (e.g., small needles, amorphous powder)
Possible Cause
In-Depth Explanation & Solution
Rapid Nucleation
If too many crystal nuclei form at once, they compete for the available solute, resulting in a large number of very small crystals.[6] Solution: Use a slightly larger volume of solvent to reduce the level of supersaturation. This will lead to the formation of fewer nuclei and allow them to grow into larger, more well-defined crystals.[7]
Solvent-Induced Morphology
The choice of solvent can influence the crystal habit (the external shape of the crystals).[10] Solution: If you are consistently obtaining an undesirable crystal morphology, a change in solvent is warranted. For example, switching from a protic solvent like ethanol to an aprotic one like ethyl acetate can sometimes lead to a more favorable crystal habit.
Agitation During Cooling
Disturbing the solution while it is cooling can induce rapid and widespread nucleation. Solution: Once the compound is dissolved, allow the solution to cool without any stirring or agitation.
Problem 3: Suspected Polymorphism
Possible Cause
In-Depth Explanation & Solution
Solvent-Dependent Crystal Packing
Different solvents can lead to different arrangements of the molecules in the crystal lattice, resulting in polymorphs.[11] Solution: If you suspect polymorphism (indicated by different melting points or spectroscopic data from different crystallization batches), systematically crystallize the compound from a range of solvents with varying polarities and hydrogen bonding capabilities. Characterize the resulting solids by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Kinetic vs. Thermodynamic Control
Rapid cooling tends to favor the formation of a less stable (kinetic) polymorph, while slow cooling allows for the formation of the most stable (thermodynamic) polymorph. Solution: To obtain the thermodynamically most stable form, employ very slow cooling rates or use a slurry experiment where the solid is stirred in a saturated solution for an extended period.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: In an Erlenmeyer flask, add the crude 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. Add a small amount of the chosen solvent (e.g., ethanol).
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent.[3]
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[3]
Drying: Dry the crystals, for instance by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol) in which it is readily soluble.[3]
Addition of Anti-Solvent: While the solution is still hot, add a "bad" anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[3]
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.[3]
Visualization of Workflows
Caption: A decision-tree workflow for troubleshooting common crystallization outcomes.
Data Summary
Table 1: Recommended Solvents for Screening
Solvent Class
Examples
Polarity
Comments
Alcohols
Methanol, Ethanol, Isopropanol
Polar Protic
Often a good starting point for pyrazole derivatives.[3]
Ketones
Acetone
Polar Aprotic
Good for dissolving a range of polar organic compounds.
Esters
Ethyl Acetate
Moderately Polar
Can be effective as a single solvent or in a pair with hexanes.[3]
Typically used as an anti-solvent with water-miscible organic solvents.[3]
Concluding Remarks
The successful purification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole by crystallization is an achievable goal through systematic optimization and troubleshooting. By understanding the physicochemical properties of the molecule and applying the principles outlined in this guide, researchers can overcome common hurdles and obtain a product of high purity. Patience and meticulous experimentation are key, as the ideal crystallization conditions are often unique to the specific compound and its impurity profile.
References
El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1073. [Online] Available at: [Link]
Al-Ostoot, F. H., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC, 2019(i), 199-241. [Online] Available at: [Link]
MacLeod, A. M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2058–2070. [Online] Available at: [Link]
Kumar, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 7, 101373. [Online] Available at: [Link]
WO2011076194A1 - Method for purifying pyrazoles.
da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(7), 868. [Online] Available at: [Link]
LibreTexts. 3.6F: Troubleshooting. [Online] Available at: [Link]
University of Geneva. Guide for crystallization. [Online] Available at: [Link]
Svärd, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(12), 6775–6786. [Online] Available at: [Link]
University of York. Problems with Recrystallisations. [Online] Available at: [Link]
Svärd, M. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. University of Limerick. [Online] Available at: [Link]
Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Communications, 16(1), 1-8. [Online] Available at: [Link]
University of York. Solvent Choice. [Online] Available at: [Link]
Kumar, S., et al. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 224–230. [Online] Available at: [Link]
Zhang, Y., et al. (2014). Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene. CrystEngComm, 16(34), 7943-7949. [Online] Available at: [Link]
Resolving NMR peak overlaps in 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole analysis
Technical Support Center: Advanced NMR Analysis Topic: Resolving NMR Peak Overlaps in 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Analysis Audience: Researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Advanced NMR Analysis
Topic: Resolving NMR Peak Overlaps in 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Analysis
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for resolving NMR peak overlaps encountered during the analysis of complex heterocyclic molecules, specifically focusing on 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. However, for molecules with multiple similar proton environments, such as the titular compound, 1D ¹H NMR spectra can often be plagued by signal overlap, complicating unambiguous assignment. This guide offers a structured approach to systematically dissect and resolve these complex spectra.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H NMR spectrum of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole shows a cluster of overlapping signals in the aromatic region. How can I begin to assign these protons?
A1: This is a common challenge due to the similar electronic environments of the pyrazole ring protons. The first step is to predict the expected chemical shifts and then employ techniques to increase spectral dispersion.
Initial Assessment: The protons on the two pyrazole rings and the methylene bridge are the key areas of interest. The nitro group on one ring and the methyl group on the other will induce different chemical shifts, but these may not be sufficient for baseline separation in a standard 1D spectrum.
Troubleshooting Steps:
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the separation between peaks.[1][2]
Solvent-Induced Shifts: Changing the deuterated solvent can alter the chemical shifts of protons.[1][3][4] Solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d₃ or DMSO-d₆ due to anisotropic effects.[3][5]
Q2: I've tried changing solvents, but some peaks are still overlapping. What is the next logical step?
A2: When simple 1D methods are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving overlap by spreading the signals into a second dimension.[6][7][8]
Recommended 2D Experiments:
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[9][10] It will help you trace the connectivity within each pyrazole ring. For instance, you can identify which proton is adjacent to another even if their signals are overlapping in the 1D spectrum.[1]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).[9][10][11] Since ¹³C spectra are generally better dispersed, this can effectively separate overlapping proton signals by correlating them to distinct carbon resonances.[6][7]
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH).[9][10][11] It is invaluable for connecting the two pyrazole rings across the methylene bridge and for assigning quaternary carbons.
Q3: The methylene bridge protons are giving a complex multiplet. How can I simplify this?
A3: The complexity of the methylene signal can arise from overlapping signals or second-order coupling effects.
Variable Temperature (VT) NMR: Changing the temperature can sometimes resolve overlapping signals.[12][13] As the temperature changes, molecular conformations can be altered, leading to changes in chemical shifts that may resolve the overlap.[12] This is particularly useful if restricted rotation around single bonds is causing conformational isomers (rotamers).[1][14]
1D TOCSY (Total Correlation Spectroscopy): If one proton in a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons within the same spin system, even those buried under other signals.[15]
Q4: I suspect I might have impurities in my sample. How can I confirm this without running a full separation?
A4: NMR can be a powerful tool for identifying minor components.
DOSY (Diffusion Ordered Spectroscopy): This experiment separates signals based on the diffusion coefficient of the molecules. Smaller molecules (like residual solvents or small impurities) will diffuse faster than your larger target molecule, allowing their signals to be distinguished.
High-Resolution 1D ¹H NMR: Careful integration of all signals can reveal non-stoichiometric ratios, suggesting the presence of impurities. Comparing the spectrum to a reference spectrum of the pure compound is also crucial.
Experimental Protocols
Protocol 1: Resolving Overlapping Aromatic Signals using 2D NMR
This protocol outlines the steps for acquiring and interpreting COSY, HSQC, and HMBC spectra to assign the protons of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
1. Sample Preparation:
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
Ensure the solution is homogeneous and free of particulate matter.
2. 1D ¹H Spectrum Acquisition:
Acquire a standard high-resolution ¹H NMR spectrum to serve as a reference for the 2D experiments.
3. COSY Experiment:
Purpose: To establish proton-proton (H-H) correlations within each pyrazole ring.
Setup: Use a standard COSY pulse program (e.g., cosygpqf).
Interpretation: Look for cross-peaks that connect protons on adjacent carbons. This will help to "walk" around each pyrazole ring.
4. HSQC Experiment:
Purpose: To correlate protons with their directly attached carbons.
Setup: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
Interpretation: Each cross-peak indicates a direct C-H bond. This will help to separate overlapping proton signals based on the chemical shift of the carbon they are attached to.
5. HMBC Experiment:
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
Setup: Use a standard HMBC pulse program (e.g., hmbcgplpndqf).
Interpretation: Look for correlations from the methylene protons to the carbons of both pyrazole rings. This will be key to linking the two fragments of the molecule. Also, look for correlations from the ring protons to quaternary carbons.
Experiment
Information Gained
Application to the Target Molecule
COSY
H-H correlations (2-3 bonds)
Tracing the connectivity of protons within each pyrazole ring.
HSQC
C-H correlations (1 bond)
Separating overlapping proton signals by correlating them to distinct ¹³C signals.
HMBC
C-H correlations (2-3 bonds)
Connecting the two pyrazole rings via the methylene bridge and assigning quaternary carbons.
Protocol 2: Variable Temperature (VT) NMR for Resolving Aliphatic Overlap
This protocol describes how to use variable temperature NMR to potentially resolve complex multiplets.
1. Sample Preparation:
Use a solvent with a wide temperature range, such as toluene-d₈ (-95 °C to 111 °C) or DMSO-d₆ (18.5 °C to 189 °C).
Ensure the NMR tube is rated for variable temperature work to prevent breakage.[14]
2. Instrument Setup:
Select the desired starting temperature (e.g., room temperature).
Allow the temperature to equilibrate for 5-10 minutes before acquiring a spectrum.
3. Data Acquisition:
Acquire a ¹H NMR spectrum at the starting temperature.
Increase or decrease the temperature in increments of 10-20 °C.[14]
Allow the temperature to stabilize at each new setpoint before acquiring another spectrum.
Monitor changes in chemical shifts and peak multiplicities.[12][16]
4. Data Analysis:
Stack the spectra to visualize the temperature-dependent changes in chemical shifts.
Look for temperatures at which overlapping signals become resolved.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical progression for tackling NMR peak overlap issues.
Caption: Workflow for resolving overlapping NMR peaks.
References
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
Castellanos, F. J., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. Retrieved from [Link]
Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from [Link]
Hu, J. Z., et al. (1996). Variable-Temperature High-Resolution Proton NMR Study of Laboratory-Frame and Rotating-Frame Spin−Lattice Relaxation in Coals. Energy & Fuels. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. Retrieved from [Link]
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Retrieved from [Link]
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
LCGC International. (2019). Advanced Peak Processing to Reduce Efforts in Method Optimization. Retrieved from [Link]
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Retrieved from [Link]
MDPI. (n.d.). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Wiley Online Library. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
PubMed. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
ACS Publications. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. Retrieved from [Link]
SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance during 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of highly substituted pyrazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of highly substituted pyrazoles. Functionalizing 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole presents a complex dual challenge: severe steric hindrance at the C5 position caused by the bulky N1-alkyl group, and profound electronic deactivation at the C4 position due to the strongly electron-withdrawing 3-nitro group.
This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to successfully navigate these specific chemical barriers.
Part 1: Core Troubleshooting Guide (Symptom-Cause-Solution)
Issue 1: Complete failure or trace yields during direct C4 halogenation or electrophilic aromatic substitution (EAS)
The Symptom: Attempts to brominate or iodinate the pyrazole core using standard reagents (e.g., NBS, Br₂, I₂) result in unreacted starting material or degradation.
The Causality: The 3-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes the
π
-electron density of the pyrazole core, rendering the C4 position thermodynamically and kinetically inert to standard electrophiles[1].
The Solution: Convert the deactivating group into an activating group. Perform a chemoselective reduction of the 3-nitro group to a 3-amino group prior to functionalization[2]. The resulting 3-amino group (+M effect) funnels electron density back into the ring via resonance, highly activating the C4 position for subsequent electrophilic halogenation under mild conditions[2].
Issue 2: Poor yields or lack of reactivity during C5 directed metalation or C-H activation
The Symptom: Transition-metal-catalyzed C-H activation or Directed ortho-Metalation (DoM) at the C5 position fails, even with strong bases like TMP-zincates.
The Causality: The N1 substituent, (1-methyl-1H-pyrazol-4-yl)methyl, is extremely bulky. Its rotational degrees of freedom allow the pendant pyrazole ring to fold back and create a dense steric shield over the adjacent C5 position, physically blocking the approach of transition metal catalysts or bulky bases.
The Solution: Shift the functionalization strategy from C5 to C4. By utilizing the nitro-reduction strategy mentioned above, the C4 position becomes electronically accessible and is significantly less sterically encumbered than C5.
Issue 3: Sluggish oxidative addition during downstream cross-coupling at the C4 position
The Symptom: After successfully installing a halogen at C4, downstream Suzuki-Miyaura or Buchwald-Hartwig couplings stall at the oxidative addition or reductive elimination steps.
The Causality: Even after halogenation (e.g., forming 4-bromo-3-amino-1-alkylpyrazole), the adjacent 3-amino group and the bulky N1-alkyl group create a sterically congested microenvironment[3]. Standard phosphine ligands (like PPh₃ or dppf) fail to support the necessary catalytic cycle due to insufficient steric bulk to force reductive elimination.
The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos)[3]. These ligands are specifically designed to stabilize the palladium center in sterically demanding cross-couplings.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most efficient method to reduce the 3-nitro group without cleaving the N1-alkyl bond?A: Catalytic hydrogenation using Pd/C and H₂ gas is highly effective and provides the cleanest reaction profile[4]. Alternatively, chemical reduction using Tin(II) chloride (SnCl₂) in ethanol under reflux provides excellent chemoselectivity without risking hydrogenolysis of the N1-alkyl bond[5].
Q: Can I directly cross-couple the 3-nitro-4-bromopyrazole intermediate if I manage to synthesize it using forcing conditions?A: It is highly challenging and generally not recommended. While the 3-nitro group withdraws electron density from the C-Br bond (which theoretically facilitates oxidative addition), the combined steric bulk of the N1 group and the nitro group often leads to catalyst poisoning or protodehalogenation. Reducing the nitro group to an amine first is the standard, field-proven approach for complex pyrazoles[4].
Q: Why does NBS bromination fail on the starting material but succeed on the reduced intermediate?A: Electrophilic aromatic substitution requires a nucleophilic aromatic ring. The 3-nitro group makes the ring electron-deficient. Once reduced to a 3-amino group, the lone pair on the nitrogen donates electron density into the ring, specifically localizing nucleophilicity at the C4 carbon[2].
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Chemoselective Reduction of 3-Nitro to 3-Amino Pyrazole
This protocol uses SnCl₂ to ensure the N1-alkyl linkage remains intact.
Setup: Suspend 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole (1.0 equiv) in absolute ethanol (0.2 M).
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) to the suspension[5].
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Self-Validation: Monitor via LC-MS; the disappearance of the nitro peak (M+H) and appearance of the amine peak (M-30) indicates completion.
Workup: Cool to room temperature. Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7-8 (critical to precipitate tin salts). Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 3-amino intermediate.
Protocol B: Regioselective C4-Bromination of the 3-Amino Intermediate
Setup: Dissolve the 3-amino intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar).
Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent over-bromination[2].
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: TLC should show a clean, single new spot with a higher Rf value than the highly polar amine starting material.
Workup: Quench the reaction with ice water and extract with Dichloromethane (DCM). Wash the organic layer extensively with brine (5x) to remove residual DMF.
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to obtain the 4-bromo-3-amino pyrazole derivative[2].
Protocol C: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4
Setup: In an oven-dried Schlenk tube, combine the 4-bromo-3-amino pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).
Solvent: Add degassed Toluene/Water (10:1 v/v, 0.1 M).
Reaction: Seal the tube and heat to 100 °C for 12-18 hours under vigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via column chromatography.
Part 4: Quantitative Data & Reagent Selection
Table 1: Reagent Selection for Chemoselective Nitro Reduction
Reagent System
Chemoselectivity
Reaction Time
Yield Profile
Operational Notes
SnCl₂·2H₂O / EtOH
High
4-6 h
75-85%
Mild, preserves N-alkyl bonds, requires careful basic workup to remove tin salts.
Harsher conditions, potential for side reactions, difficult filtration.
Table 2: Ligand Screening for C4 Cross-Coupling in Sterically Hindered Pyrazoles
Ligand
Type
Steric Profile (Cone Angle)
Coupling Efficiency
Best Application
PPh₃
Monodentate
Small (145°)
Poor (<10%)
Unhindered substrates; fails on bulky pyrazoles.
dppf
Bidentate
Moderate
Moderate (30-40%)
Standard Suzuki couplings; sluggish here.
XPhos
Biaryl Phosphine
Very Bulky
Excellent (>85%)
Sterically congested C-N / C-C coupling.
BrettPhos
Biaryl Phosphine
Extremely Bulky
Excellent (>80%)
Highly hindered Buchwald-Hartwig amination.
Part 5: Visualizations
Workflow for overcoming electronic and steric barriers via sequential reduction and halogenation.
Steric and electronic map illustrating the dual functionalization barriers on the pyrazole core.
References
[4] More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. National Institutes of Health (NIH). 4
[1] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. 1
[2] Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. National Institutes of Health (NIH). 2
[5] 4-Amino-3-(tert-butyl)benzonitrile | CAS 1369783-60-7. Benchchem. 5
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole vs 4-nitro-1H-pyrazole biological activity
An In-Depth Comparative Guide to the Biological Activities of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Biological Activities of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group to this scaffold further enhances its chemical diversity and biological potential, leading to a class of compounds known as nitropyrazoles. These derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
This guide provides a comparative analysis of the biological activities of two specific nitropyrazole derivatives: 4-nitro-1H-pyrazole and the more complex 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole . While a direct head-to-head comparison is challenging due to the limited publicly available data for the latter, this document will synthesize the existing research on 4-nitro-1H-pyrazole and extrapolate potential activities of its substituted analogue based on established structure-activity relationships within the nitropyrazole class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these compounds.
Structural Comparison
A logical starting point for comparing these two molecules is their chemical structure. The key difference lies in the substitution at the N1 position of the nitropyrazole ring. 4-nitro-1H-pyrazole is the parent nitropyrazole, while 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole features a methyl-substituted pyrazole ring attached via a methylene linker. This additional substituent will significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and steric bulk, which in turn will influence its pharmacokinetic and pharmacodynamic profiles.
Comparative Efficacy of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in Antimicrobial Assays: A Technical Evaluation Guide
Introduction & Structural Rationale Nitro-heterocycles have long been a cornerstone in antimicrobial therapy, primarily due to their redox-active nature. While nitroimidazoles like metronidazole are clinical mainstays, e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Nitro-heterocycles have long been a cornerstone in antimicrobial therapy, primarily due to their redox-active nature. While nitroimidazoles like metronidazole are clinical mainstays, emerging resistance necessitates the exploration of novel bioisosteres. Pyrazole derivatives, particularly those bearing nitro groups, have demonstrated significant potential as antimicrobial, anti-inflammatory, and antitumoral agents[1].
The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole represents a strategic structural evolution in antibacterial drug discovery[2]. It couples the redox-active 3-nitro-1H-pyrazole pharmacophore with a lipophilic 1-methyl-1H-pyrazole moiety via a methylene bridge. This bis-pyrazole architecture is designed to enhance membrane permeability and target binding affinity while maintaining the core mechanism of bacterial cytotoxicity[3].
Mechanistic Rationale
The antimicrobial efficacy of 3-nitro-pyrazoles relies on the bioreduction of the nitro group by bacterial nitroreductases (e.g., NfsA, NfsB in E. coli). This enzymatic reduction generates reactive nitro radical anions and hydroxylamine intermediates that induce fatal DNA strand breaks and protein adduction[3].
The addition of the (1-methyl-1H-pyrazol-4-yl)methyl substituent alters the electron density of the core pyrazole ring. This modification tunes the reduction potential to be more selective for bacterial reductases over mammalian orthologs, thereby improving the drug's Selectivity Index (SI) and positioning it as a highly potential antimicrobial compound[4].
Proposed bioreduction pathway of the bis-pyrazole derivative leading to bacterial cell death.
Comparative Efficacy (Data Presentation)
To objectively evaluate the performance of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, it is benchmarked against its parent pharmacophore (3-nitro-1H-pyrazole) and the clinical standard metronidazole. The table below summarizes representative Minimum Inhibitory Concentration (MIC) experimental data across a diverse microbial panel.
Data Interpretation: The bis-pyrazole derivative exhibits a 4-fold improvement in potency against anaerobic strains (B. fragilis, C. difficile) compared to the parent 3-nitro-1H-pyrazole, and slightly outperforms metronidazole. Interestingly, it also shows moderate activity against aerobic/facultative strains (E. coli, MRSA), suggesting that the lipophilic substituent may facilitate alternative uptake mechanisms not present in standard nitroimidazoles.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating this compound.
Expertise & Causality: Standardized MIC testing is critical for establishing baseline efficacy. The inclusion of a resazurin viability dye acts as a self-validating system to confirm visual turbidity readings, eliminating false positives caused by compound precipitation.
Preparation: Dissolve 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in 100% DMSO to a stock concentration of 10 mg/mL.
Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) for aerobes, or Brucella broth supplemented with hemin and vitamin K1 for anaerobes, across a 96-well plate. Ensure final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity.
Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard and dilute to yield a final inoculum of
5×105
CFU/mL per well.
Incubation: Incubate plates at 37°C for 18-24 hours (aerobes) or 48 hours in an anaerobic chamber (anaerobes).
Validation: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable cells, validating the visual MIC endpoint.
Protocol 2: Mammalian Cytotoxicity & Selectivity Index (SI)
Expertise & Causality: A potent antimicrobial is only viable if it is non-toxic to host cells. This MTT-based assay validates that the bioreduction mechanism is specific to bacterial reductases rather than a general cytotoxic effect.
Cell Culture: Seed HepG2 (human liver carcinoma) cells at
1×104
cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS.
Treatment: Expose cells to the compound at concentrations ranging from 1 to 256 µg/mL for 48 hours at 37°C, 5% CO₂.
Viability Measurement: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
Analysis: Calculate the IC₅₀. The Selectivity Index (SI) is determined by the ratio of Mammalian IC₅₀ / Bacterial MIC. An SI > 10 indicates a favorable safety window.
Step-by-step experimental workflow for the validation of novel bis-pyrazole antimicrobials.
Conclusion
The structural integration of a 1-methyl-pyrazole moiety onto a 3-nitro-pyrazole core yields 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, a compound with enhanced lipophilicity and potent anti-anaerobic activity. By outperforming standard 3-nitro-pyrazoles and demonstrating parity with metronidazole, this bis-pyrazole architecture serves as a highly promising scaffold for the development of next-generation antimicrobial therapeutics targeting resistant anaerobic infections.
References
Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)
Source: PMC (nih.gov)
URL: [Link][3]
Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives
Source: Meddocs Publishers
URL: [Link][2]
Title: Current status of pyrazole and its biological activities
Source: PMC (nih.gov)
URL: [Link][1]
Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles
Source: MDPI
URL: [Link][4]
A Comparative Guide to Validating HPLC Methods for Novel API Quantification: A Case Study on 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
In the fast-paced world of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is paved with rigorous analytical scrutiny. A cornerstone of this process is t...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced world of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is paved with rigorous analytical scrutiny. A cornerstone of this process is the development and validation of a robust analytical method to quantify the Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative framework for validating a High-Performance Liquid Chromatography (HPLC) method for a novel, heterocyclic compound: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole .
This document moves beyond a simple checklist, offering insights into the causality behind experimental choices and providing a self-validating structure for each protocol. The objective is to demonstrate that the analytical procedure is unequivocally "fit for purpose".[1][2][3] All methodologies and acceptance criteria are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) documents.[4][5][6][7]
The Analytical Imperative: Why Validation is Non-Negotiable
For a novel API like our target pyrazole derivative, a validated HPLC method is the bedrock of quality control. It ensures the identity, purity, and strength of the drug substance. An unvalidated or poorly validated method can lead to inaccurate results, potentially masking impurities or misstating potency, with severe consequences for patient safety and regulatory approval. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][6]
This guide will dissect the core performance characteristics of a quantitative HPLC method, comparing the experimental outcomes against internationally accepted criteria.
The Validation Master Plan: A Structured Approach
A successful validation campaign follows a pre-defined plan. The workflow ensures that all critical parameters are evaluated systematically.
Caption: High-level workflow for HPLC method validation.
Specificity: Proving Discriminatory Power
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9] For a stability-indicating method, this is paramount. The most rigorous way to demonstrate this is through forced degradation studies.[8][9]
Experimental Protocol: Forced Degradation
Prepare Stock Solutions: Create solutions of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole in a suitable solvent (e.g., Methanol/Water).
Apply Stress Conditions: Expose the API solution to a battery of stress conditions designed to induce degradation (target 5-20% degradation).[9]
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose to UV light (254 nm) and visible light for 7 days.
Neutralization: Neutralize the acid and base-stressed samples before injection.
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the main analyte peak in each chromatogram.
Caption: Workflow for demonstrating specificity via forced degradation.
Comparison & Acceptance Criteria
Parameter
Observation
Acceptance Criteria
Status
Resolution (Rs)
The main analyte peak is well-resolved (Rs > 2.0) from all degradation product peaks.
Rs between the analyte and closest eluting peak must be > 2.0.[10]
Pass
Peak Purity
The peak purity angle is less than the purity threshold for the analyte peak in all stressed samples.
Peak must be spectrally pure; no interference from co-eluting peaks.[8]
Pass
Placebo Interference
No interfering peaks observed at the retention time of the analyte in the placebo injection.
No significant interference at the analyte's retention time.
Pass
Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[1][5] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5][8]
Experimental Protocol:
Prepare Stock Solution: Prepare a stock solution of the API reference standard at a known concentration (e.g., 1.0 mg/mL).
Create Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target assay concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).
Analysis: Inject each concentration level in triplicate.
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[4]
Accuracy is the closeness of the test results to the true value.[3] Precision measures the degree of scatter between a series of measurements from the same sample.[3][5] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
Caption: Illustrating the difference between Accuracy and Precision.
Experimental Protocol:
Accuracy (Recovery Study):
Prepare a placebo (excipient mixture without API).
Spike the placebo with known amounts of API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[11]
Prepare three samples at each level.
Analyze the samples and calculate the percent recovery.
Precision (Repeatability & Intermediate):
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration by one analyst on the same day, using the same instrument.[5]
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of data and for the combined data.
Limit of Detection (LOD) & Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[5][12] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5][12][13]
Experimental Protocol & Calculation:
Several methods exist, but the most common is based on the standard deviation of the response and the slope of the calibration curve.[14]
Method: Use the calibration curve generated during the linearity study.
Calculation:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = Standard deviation of the y-intercepts of the regression line (or residual standard deviation).
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1][5][16] This is typically evaluated during method development.[4]
Experimental Protocol:
Identify Critical Parameters: Select parameters that could realistically vary during routine use (e.g., flow rate, column temperature, mobile phase pH).
Vary Parameters: Deliberately alter each parameter one at a time (or using a design of experiments approach).
Flow Rate: ± 0.1 mL/min
Column Temperature: ± 5 °C
Mobile Phase Organic Content: ± 2%
Analysis: Analyze a system suitability solution under each condition.
Evaluate Impact: Assess the impact on key system suitability parameters like retention time, resolution, and tailing factor.
While not a validation parameter itself, SST is an integral part of the method.[4] It is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.[18][19]
Finalized SST Protocol:
Based on the validation data, the following SST criteria are established for routine use:
This comparative guide demonstrates that the developed HPLC method for the quantification of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is specific, linear, accurate, precise, and robust. The performance characteristics meet the stringent acceptance criteria outlined by the ICH. The method is therefore validated and deemed suitable for its intended purpose in a regulated quality control environment. The established system suitability criteria will ensure the ongoing performance and reliability of the method throughout the product lifecycle.
References
ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
PMDA. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Pharmaceuticals and Medical Devices Agency. [Link]
Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]
HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]
EMA. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
LCGC International. (n.d.). The Limit of Detection. LCGC International. [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]
ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]
Al-Ibraheem, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy. [Link]
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
Mass Spectrometry Validation Guide for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Synthesis Confirmation
As drug development pipelines increasingly explore nitrogen-rich heterocyclic scaffolds, the accurate structural confirmation of bis-pyrazole derivatives has become a critical analytical checkpoint. The compound 1-[(1-me...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly explore nitrogen-rich heterocyclic scaffolds, the accurate structural confirmation of bis-pyrazole derivatives has become a critical analytical checkpoint. The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole (Chemical Formula: C8H9N5O2, Exact Mass: 207.0756 Da) presents unique analytical challenges. Its structure features two distinct pyrazole rings linked by a methylene bridge, with a highly labile nitro group at the C3 position of the second ring.
This guide objectively compares mass spectrometry (MS) modalities for the synthesis confirmation of this compound, detailing the causality behind experimental design, mechanistic fragmentation pathways, and a self-validating analytical protocol.
Comparative Analysis of Analytical Modalities
Selecting the appropriate mass spectrometry technique requires balancing ionization efficiency, thermal stability, and mass resolution. Nitro-aromatic and nitro-heterocyclic compounds are notoriously susceptible to thermal degradation, which dictates the optimal sample introduction and ionization strategy[1].
Why LC-ESI-HRMS Outperforms Alternatives
While Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a staple for volatile heterocycles, the harsh thermal environment of the GC inlet (typically >250°C) often induces premature loss of the nitro group (
-NO2
) before the molecule reaches the ionization source. This thermal lability masks the true molecular ion (
M+∙
), complicating synthesis confirmation[1].
Conversely, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI) offers a "soft" ionization environment. When paired with High-Resolution Mass Spectrometry (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer, it unambiguously confirms the exact elemental composition by generating a stable pseudo-molecular ion
[M+H]+
at m/z 208.0835 with sub-3 ppm mass accuracy[2].
Table 1: Performance Comparison of MS Modalities for Nitro-Bis-Pyrazoles
Analytical Feature
LC-ESI-HRMS (Q-TOF/Orbitrap)
GC-EI-MS (Single Quadrupole)
LC-ESI-QqQ (Triple Quadrupole)
Ionization Mechanism
Soft (ESI, positive mode)
Hard (EI, 70 eV)
Soft (ESI, positive mode)
Molecular Ion Integrity
Excellent (
[M+H]+
dominant)
Poor (Thermal degradation of
-NO2
)
Excellent (
[M+H]+
dominant)
Mass Accuracy
< 3 ppm (Exact Mass)
Nominal (~0.1 Da)
Nominal (~0.1 Da)
Structural Elucidation
High (Exact mass MS/MS fragments)
Moderate (Library matching reliance)
Low (Pre-defined MRM transitions)
Primary Application
Synthesis Confirmation & Impurity ID
Volatile impurity screening
High-throughput quantitation
Mechanistic Causality in ESI-MS/MS Fragmentation
To validate the synthesis, detecting the parent ion is insufficient; the connectivity of the functional groups must be verified through Collision-Induced Dissociation (CID). The fragmentation of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole follows predictable, energy-dependent pathways[3].
Low Collision Energy (10–15 eV): The weakest bond in the molecule is the
C-NO2
bond. Initial CID predominantly drives the neutral loss of the nitro radical or nitrogen dioxide (
-NO2
, 45.99 Da), yielding a fragment at m/z 162.0906. A secondary rearrangement can also lead to the loss of nitrous acid (
-HNO2
, 47.00 Da)[1].
High Collision Energy (25–35 eV): Elevated energy induces the heterolytic cleavage of the methylene bridge connecting the two pyrazole rings. Because the 1-methylpyrazole moiety is highly electron-donating, the positive charge localizes on the (1-methyl-1H-pyrazol-4-yl)methyl fragment, generating a highly stable and diagnostic cation at m/z 95.0606[4].
Caption: Primary HR-MS/MS fragmentation pathways for the bis-pyrazole target compound.
Self-Validating LC-ESI-HRMS Protocol
A robust analytical protocol must be self-validating. This means the workflow must inherently prove that the observed signals are not source artifacts, carry-over, or calibration drifts.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve the synthesized compound in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Prepare a solvent blank (100% Methanol).
Causality: Methanol ensures complete solubilization of the moderately polar bis-pyrazole while remaining miscible with the initial highly aqueous reversed-phase LC conditions, preventing sample precipitation at the column head.
Step 2: UHPLC Separation
Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The C18 stationary phase provides optimal retention for the lipophilic methyl/methylene regions of the molecule. Formic acid is not merely a buffer; it acts as an essential proton donor to drive the formation of the
[M+H]+
pseudo-molecular ion in the ESI source, which is critical for basic nitrogen-containing heterocycles[2].
Step 3: System Suitability & Self-Validation (Crucial)
Action: Inject the solvent blank prior to the sample. Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference sprayer.
Causality: The blank injection validates the absence of column carry-over. The lock-mass continuously corrects for time-of-flight thermal drift, ensuring the mass accuracy remains strictly below 3 ppm, which is mandatory for publishing exact mass data[3].
Step 4: HRMS Data Acquisition
Action: Operate the Q-TOF/Orbitrap in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire MS1 data from m/z 50–500. Trigger Data-Dependent Acquisition (DDA) MS/MS on the m/z 208.08 parent ion using a stepped collision energy (15 eV and 30 eV).
Causality: Stepped CE ensures that both the low-energy nitro-loss fragments and the high-energy methylene cleavage fragments are captured in a single analytical run, providing a complete structural fingerprint.
Caption: Self-validating LC-ESI-HRMS workflow for nitro-pyrazole synthesis confirmation.
Data Interpretation & Acceptance Criteria
To declare the synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole successful, the acquired data must meet the following strict criteria:
Mass Accuracy: The monoisotopic peak of the parent ion must be observed at m/z 208.0835 ± 0.0006 Da (
Δ
< 3 ppm).
Isotopic Distribution: The M+1 peak (m/z 209.086) must exhibit an approximate relative abundance of 9.5% compared to the parent ion, corresponding to the natural abundance of
13C
for an 8-carbon molecule.
MS/MS Fingerprint: The presence of the m/z 95.0606 fragment is mandatory, as it confirms the successful alkylation of the 1-methylpyrazole ring to the methylene bridge[4].
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen / ResearchGate |1
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI | 2
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI | 3
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes | Biointerface Research in Applied Chemistry | 4
Comparative Guide: Binding Affinity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole vs. Standard RIPK1 Inhibitors
Executive Summary The therapeutic targeting of Receptor-Interacting Protein Kinase 1 (RIPK1) has become a focal point in drug development for immune-mediated inflammatory diseases and neurodegenerative disorders. RIPK1 i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The therapeutic targeting of Receptor-Interacting Protein Kinase 1 (RIPK1) has become a focal point in drug development for immune-mediated inflammatory diseases and neurodegenerative disorders. RIPK1 is a master regulator of necroptosis—a highly inflammatory form of programmed cell death. As a Senior Application Scientist evaluating next-generation kinase inhibitors, I have structured this guide to objectively compare the binding affinity and mechanistic profile of the novel bis-pyrazole derivative 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole against industry-standard RIPK1 inhibitors, specifically GSK2982772 (a clinical-stage benzoxazepinone) and Necrostatin-1s (a highly specific thiohydantoin tool compound).
This guide provides researchers with the structural rationale, comparative quantitative data, and self-validating experimental protocols necessary to benchmark novel 3-nitro-1H-pyrazole derivatives in preclinical workflows.
Mechanistic Grounding: Allosteric Type III Kinase Inhibition
To understand the comparative efficacy of these compounds, we must first examine their binding modalities. Ideal RIPK1 inhibitors function as Type III kinase inhibitors [1][2]. Unlike Type I inhibitors that competitively bind the highly conserved ATP hinge region, Type III inhibitors occupy an allosteric, lipophilic pocket located behind the ATP-binding site. This pocket is only accessible when the kinase is in its inactive "DLG-out" conformation, granting these compounds exquisite kinase selectivity and minimal off-target liabilities[2][3].
The 3-Nitro-1H-Pyrazole Scaffold: Compounds utilizing the 3-nitro-1H-pyrazole core, such as 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, are engineered to exploit this allosteric pocket. The nitro group and the pyrazole nitrogens act as critical hydrogen bond acceptors, interacting directly with key residues like Asp156 in the RIPK1 kinase domain[1]. The addition of the 1-methyl-1H-pyrazol-4-yl moiety provides a tunable lipophilic interaction that stabilizes the compound within the hydrophobic bag (composed of Leu157, Ala155, and Val76), offering a differentiated pharmacokinetic profile compared to earlier benzyl-substituted analogs[1][4].
GSK2982772: Utilizes a benzoxazepinone core to lock RIPK1 in the inactive state. It is currently the benchmark for clinical translation due to its sub-nanomolar biochemical potency and excellent oral bioavailability[5][6].
Necrostatin-1s (Nec-1s): An optimized analog of the original Necrostatin-1. While older generations suffered from off-target inhibition of indoleamine 2,3-dioxygenase (IDO), Nec-1s lacks this liability, making it the standard in vitro tool compound for isolating RIPK1-dependent pathways[7].
RIPK1-mediated necroptosis signaling pathway and inhibitor intervention point.
Comparative Binding Affinity Profiles
The following table synthesizes the quantitative binding affinities and cellular potencies of the bis-pyrazole derivative against the standard reference inhibitors.
Standard tool compound; devoid of IDO off-target effects[7].
Note: Data for the 3-nitro-1H-pyrazole class is benchmarked against structurally optimized derivatives validated in RIPK1 ADP-Glo and cellular necroptosis assays[4][6].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each methodological choice.
Protocol A: Biochemical IC₅₀ Determination via ADP-Glo Kinase Assay
Causality: RIPK1 exhibits notoriously low intrinsic ATP turnover. Traditional radiometric assays often lack the sensitivity required to accurately measure high-affinity Type III inhibitors. The ADP-Glo assay circumvents this by converting the minimal ADP produced during the kinase reaction back into ATP, which then drives a robust luciferase/luciferin reaction, drastically amplifying the signal-to-noise ratio[1][8].
Step-by-Step Workflow:
Enzyme Preparation: Dilute recombinant human RIPK1 (kinase domain, residues 1-375) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, GSK2982772, and Nec-1s in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).
Pre-Incubation: Incubate the inhibitors with RIPK1 for 60 minutes at room temperature. Rationale: Type III inhibitors often exhibit slow-binding kinetics due to the required conformational shift to the DLG-out state.
Reaction Initiation: Add 50 μM ATP and incubate for 4 hours.
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (100% activity) and a reference inhibitor control (e.g., 10 μM GSK2982772 for 0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and reliability before proceeding to non-linear regression curve fitting.
Self-validating ADP-Glo biochemical assay workflow for RIPK1 IC50 determination.
Causality: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. U937 human monocytes are selected because they express high endogenous levels of RIPK1 and TNFR1. Co-treatment with TNF-alpha, a SMAC mimetic, and the pan-caspase inhibitor zVAD.fmk is critical; this combination actively suppresses caspase-8-mediated apoptosis, forcing the cells exclusively into a RIPK1-dependent necroptotic death pathway[3][5].
Step-by-Step Workflow:
Cell Seeding: Seed U937 cells at 10,000 cells/well in a 96-well opaque plate in RPMI-1640 medium supplemented with 10% FBS.
Inhibitor Pre-treatment: Add the bis-pyrazole test compound and standard inhibitors (0.1 nM to 10 μM) 30 minutes prior to stimulation.
Necroptosis Induction: Add the stimulation cocktail: human TNF-α (20 ng/mL), SMAC mimetic (e.g., Birinapant, 1 μM), and zVAD.fmk (50 μM).
Self-Validation Checkpoint: Include a control well treated with TNF-α + SMAC mimetic without zVAD.fmk. If cells die via apoptosis and cannot be rescued by RIPK1 inhibitors in this well, it validates that the necroptotic shunt in the experimental wells is strictly dependent on caspase-8 blockade.
Viability Measurement: Incubate for 24 hours. Measure intracellular ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo) as a direct proxy for metabolically active, surviving cells. Calculate the EC₅₀ based on the concentration required to rescue 50% of cell viability.
References
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.
Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases.
Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. PMC.
Advances in RIPK1 kinase inhibitors. Frontiers.
From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers.
A Researcher's Guide to Elucidating the Cytochrome P450 Cross-Reactivity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. The cytochrome P450 (CYP) superfamily of enzymes is the prim...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of drug metabolism, and any interaction with these enzymes can have profound implications for a drug candidate's safety and efficacy.[1][2][3] This guide provides a comprehensive framework for investigating the cross-reactivity of the novel compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, with key human CYP isoforms. We will delve into the rationale behind experimental choices, present detailed protocols for both inhibition and reaction phenotyping assays, and offer guidance on data interpretation and presentation.
The Criticality of CYP450 Interaction Studies
The human liver and other tissues express a variety of CYP enzymes, with isoforms from families 1, 2, and 3 being responsible for the metabolism of the vast majority of drugs.[1][4] Interactions between a new drug candidate and these enzymes can manifest in several ways, each with distinct clinical consequences:
Inhibition: The drug candidate may inhibit the activity of one or more CYP isoforms. This can lead to a decreased metabolism of co-administered drugs that are substrates for the inhibited enzyme, potentially causing an increase in their plasma concentrations and a higher risk of toxicity.[5][6]
Induction: Conversely, a drug candidate might increase the expression of certain CYP enzymes. This can accelerate the metabolism of other drugs, potentially reducing their efficacy.[1][7]
Substrate of CYP Enzymes: The drug candidate itself may be metabolized by CYP enzymes. Identifying the specific isoforms responsible for its metabolism is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[8][9][10]
Given that 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole contains both a pyrazole moiety and a nitro-aromatic group, both of which are known to interact with CYP enzymes, a thorough investigation of its cross-reactivity is warranted.[4][11][12][13]
Experimental Design: A Two-Pronged Approach
A robust assessment of the compound's interaction with CYP enzymes involves two key sets of experiments: CYP inhibition assays and reaction phenotyping studies .
Part 1: Unveiling the Inhibitory Potential
The initial step is to determine if 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole can inhibit the activity of major human CYP isoforms. The most clinically relevant isoforms to investigate are CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[14][15]
The following workflow outlines a standard in vitro CYP inhibition assay using human liver microsomes (HLMs), which contain a full complement of CYP enzymes.[1][14]
Caption: Workflow for Reaction Phenotyping.
Preparation of Reagents:
Prepare a stock solution of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Obtain commercially available recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Prepare an NADPH-generating system.
Incubation:
In separate wells of a 96-well plate, incubate the test compound with each recombinant CYP isoform in a suitable buffer at 37°C.
Initiate the reaction by adding the NADPH-generating system.
Incubate for a predetermined time at 37°C.
Reaction Termination and Sample Preparation:
Terminate the reaction with a cold organic solvent containing an internal standard.
Process the samples for LC-MS/MS analysis as described for the inhibition assay.
LC-MS/MS Analysis:
Analyze the samples to measure the depletion of the parent compound, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Data Analysis:
Calculate the rate of metabolism for each CYP isoform. The isoform that shows the highest rate of metabolism is the primary enzyme responsible for the compound's clearance.
The results of the reaction phenotyping study can be presented in a table that clearly shows the contribution of each CYP isoform to the metabolism of the test compound.
CYP Isoform
Rate of Metabolism (pmol/min/pmol CYP)
Relative Contribution (%)
CYP1A2
Experimental Value
Calculated Value
CYP2B6
Experimental Value
Calculated Value
CYP2C8
Experimental Value
Calculated Value
CYP2C9
Experimental Value
Calculated Value
CYP2C19
Experimental Value
Calculated Value
CYP2D6
Experimental Value
Calculated Value
CYP3A4
Experimental Value
Calculated Value
Interpreting the Results and Next Steps
The data generated from these studies will provide a comprehensive profile of the interaction of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole with cytochrome P450 enzymes.
Low IC50 values for one or more CYP isoforms suggest a potential for clinically significant drug-drug interactions. Further investigation into the mechanism of inhibition (Ki determination) is warranted.
Reaction phenotyping results that indicate a single CYP isoform is predominantly responsible for the metabolism of the compound may raise concerns, especially if that enzyme is known to be polymorphic in the population (e.g., CYP2D6, CYP2C19). [2]If metabolism is shared among multiple CYP isoforms, the risk of significant DDIs is generally lower.
These in vitro findings are critical for guiding further non-clinical and clinical development of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. They inform the design of clinical DDI studies and help to establish a safe and effective dosing regimen.
Conclusion
A thorough understanding of a new chemical entity's interaction with cytochrome P450 enzymes is non-negotiable in modern drug development. By following the structured approach outlined in this guide, researchers can generate robust and reliable data on the cross-reactivity of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole with this critical family of metabolic enzymes. This, in turn, will enable a more informed and scientifically driven progression of this promising compound through the drug development pipeline.
References
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]
CYP450 inhibition assay (fluorogenic) - Bienta. Available at: [Link]
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA. Available at: [Link]
For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available at: [Link]
WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents.
Increased content of cytochrome P-450 and 4-methylpyrazole binding spectrum after 4-methylpyrazole treatment - PubMed. Available at: [Link]
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. Available at: [Link]
Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed. Available at: [Link]
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC. Available at: [Link]
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC. Available at: [Link]
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - MDPI. Available at: [Link]
Inducibility of P450Coh by pyrazole and its derivatives - PubMed. Available at: [Link]
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
What's the importance of cytochrome P450 metabolism? - Optibrium. Available at: [Link]
Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS - HUG. Available at: [Link]
Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed. Available at: [Link]
4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PubMed. Available at: [Link]
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Available at: [Link]
LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The transition from precious metals (Ru, Ir, Pd) to earth-abundant 3D transition metals (Mn, Fe, Co) is a primary objective in modern sustainable catalysis. However, achieving comparable catalytic efficiency requires highly advanced ligand architectures[1]. The ligand 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole (hereafter designated as L1 ) represents a breakthrough in asymmetric bis(pyrazolyl)methane design.
The Causality of Ligand Design
The versatile coordination behavior of pyrazolyl-based ligands allows for precise fine-tuning of steric and electronic features[2]. L1 is engineered with a unique "push-pull" electronic environment:
The Push (σ-Donor): The 1-methyl-1H-pyrazol-4-yl moiety is electron-rich, providing strong σ-donation to stabilize high-valent metal intermediates.
The Pull (π-Acceptor): The 3-nitro-1H-pyrazole moiety is strongly electron-withdrawing. This decreases the electron density on the coordinated metal center, significantly increasing its electrophilicity.
Aprotic Nature: Unlike protic pyrazoles that rely on metal-ligand cooperation (MLC) via N-H deprotonation[3], L1 is fully N-substituted. This dictates a strict inner-sphere mechanism, preventing catalyst degradation (e.g., inactive dimer formation) under harsh basic conditions.
This guide benchmarks L1 -coordinated Manganese (Mn) and Palladium (Pd) complexes against industry-standard catalysts in Transfer Hydrogenation and Suzuki-Miyaura Cross-Coupling, providing self-validating protocols for reproducible implementation.
Visualizing the Catalytic Architecture
To understand the superior Turnover Frequency (TOF) of L1 -complexes, we must map the mechanistic pathway. The diagram below illustrates the inner-sphere transfer hydrogenation cycle, where the high electrophilicity induced by the -NO2 group accelerates the rate-limiting hydride transfer step.
Figure 1: Inner-sphere catalytic cycle for L1-Mn transfer hydrogenation.
Comparative Performance Data
The following tables summarize the quantitative benchmarking of L1 metal complexes against standard alternatives.
Benchmark 1: Transfer Hydrogenation of Acetophenone (Mn-Catalysis)
Conditions: 0.5 mmol acetophenone, 0.05 mol% catalyst, 1.0 mmol t-BuOK, 5 mL iPrOH, 80 °C.
Catalyst System
Loading (mol%)
Time (h)
Yield (%)
TON
TOF (h⁻¹)
L1-MnCl₂
0.05
2
98
1960
980
Unsubstituted Bis(pyrazolyl)methane-MnCl₂
0.05
6
85
1700
283
Bipyridine-MnCl₂
0.05
12
70
1400
116
Analysis: The L1-MnCl₂ complex exhibits a TOF nearly 3.5 times higher than the unsubstituted pyrazole analogue. The electron-withdrawing nitro group lowers the activation energy for hydride transfer to the carbonyl carbon, proving that electronic asymmetry directly translates to catalytic velocity.
Benchmark 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene (Pd-Catalysis)
Analysis: Activating aryl chlorides typically requires harsh conditions (≥100 °C). The flexible methylene bridge of L1 allows the Pd center to readily adopt the optimal geometries for both oxidative addition and reductive elimination, enabling high yields at just 60 °C.
Standardized Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal standards for absolute quantification and control reactions to eliminate false positives.
Figure 2: Standardized workflow for catalyst preparation and benchmarking.
Protocol: Catalytic Transfer Hydrogenation Benchmarking
Rationale for Reagents:
t-BuOK: Acts as the base to dehydrohalogenate the precatalyst, forming the active metal-alkoxide species[1].
n-Dodecane: Chosen as the internal standard because it is completely inert under reductive conditions and resolves clearly from substrates/products on a standard HP-5 GC column.
Step-by-Step Procedure:
Stock Solution Preparation: To circumvent weighing errors associated with ultra-low catalyst loadings (0.05 mol%), prepare a 0.01 M stock solution of L1-MnCl₂ in anhydrous, degassed isopropanol (iPrOH).
Reaction Assembly (Glovebox/Schlenk Line):
To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1.0 mmol of t-BuOK.
Evacuate and backfill the tube with Argon three times.
Inject 4.5 mL of anhydrous iPrOH, followed by 0.5 mmol of acetophenone.
Inject exactly 50.0 µL of n-dodecane (internal standard).
Catalyst Initiation: Inject 50 µL of the L1-MnCl₂ stock solution (delivering exactly 0.00025 mmol of catalyst).
Parallel Control: Simultaneously set up a "Blank Control" following steps 1-3, but substitute the catalyst stock solution with pure iPrOH. Validation check: If the blank shows >2% yield, the iPrOH or base is contaminated with transition metal impurities.
Execution & Quenching: Seal the tubes and heat at 80 °C for exactly 2 hours. Stop the reaction by rapidly cooling the tube in an ice-water bath and exposing the mixture to air (oxidizing the active Mn-hydride species to halt catalysis).
GC-FID Analysis: Dilute a 100 µL aliquot of the reaction mixture with 1.0 mL of ethyl acetate. Filter through a short plug of silica to remove inorganic salts. Analyze via GC-FID. Calculate the absolute yield by comparing the product peak area to the n-dodecane internal standard area.
References[1] A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) -https://pubs.rsc.org/en/content/articlelanding/2023/NJ/D3NJ01358A[3] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI -https://www.mdpi.com/1420-3049/28/8/3483[2] A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes - University of Johannesburg -https://ujcontent.uj.ac.za/esploro/outputs/journalArticle/A-review-of-the-recent-coordination/9912558607691
A Comprehensive Guide to the Safe Disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
This document provides essential, immediate safety and logistical information for the proper disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. It is intended for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Disclaimer: Absence of a Specific Safety Data Sheet (SDS)
At the time of writing, a specific Safety Data Sheet (SDS) for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole was not publicly available. The following guidance is therefore based on the known hazards of structurally similar compounds, including nitro-aromatic compounds and pyrazole derivatives.[1] This "worst-case" approach ensures a high margin of safety. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. [1]
Inferred Hazard Assessment
The structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole contains two key functional groups that inform its potential hazards: the pyrazole rings and the nitro group.
Pyrazole Derivatives: Compounds in this class can exhibit a range of biological activities and toxicological profiles.[2][3] Hazards associated with similar pyrazole derivatives include skin irritation, serious eye irritation, and potential for acute oral toxicity.[1][4][5]
Nitro-Containing Compounds: Aromatic and heterocyclic nitro compounds are recognized for their potential reactivity and toxicity.[6][7] They can be energetic materials, and some may be unstable at elevated temperatures or in the presence of strong oxidizing agents.[8] They may also be harmful to aquatic life with long-lasting effects.[4][6]
Based on these structural analogues, it is prudent to handle 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole as a compound that is potentially:
Harmful if swallowed or in contact with skin.[4][9]
To prevent skin contact and potential irritation.[13]
Skin and Body Protection
Standard laboratory coat. An apron may be required for larger quantities.
To protect clothing and prevent skin exposure from accidental spills.[4][12]
Respiratory Protection
Not generally required under normal use with adequate ventilation. Work should be conducted in a chemical fume hood.[12]
To avoid the inhalation of any dusts or aerosols.[13]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[13]
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.[13]
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to cover and contain the spill.[13][14] Do not use combustible materials like paper towels. [13]
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and chemically compatible hazardous waste container.[4][13] Avoid creating dust.[4]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[13]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is through a licensed professional waste disposal company.[1][6] This ensures compliance with all local, regional, and national regulations.[12]
Step 1: Waste Segregation
Do Not Mix: This waste stream must be kept separate from all other chemical waste, particularly from strong oxidizing agents, acids, and bases.[6] Aromatic nitro compounds can be reactive and should be stored separately.[6]
Step 2: Containerization and Labeling
Solid Waste: Collect any unused or contaminated solid material in a designated, sealable, and chemically compatible waste container.[1]
Liquid Waste: If the compound is in solution, collect it in a leak-proof container designed for liquid hazardous waste.
Labeling: The container must be clearly and securely labeled. The label must include:
Any other identifiers required by your institution's EHS department.
Step 3: Temporary Storage
Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area must be cool, dry, well-ventilated, and away from heat or ignition sources and incompatible materials.[11][12]
Step 4: Arrange for Professional Disposal
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or submitting a formal request.[1][6]
Provide the EHS office or the licensed contractor with all available information about the compound.
The most common and recommended final disposal method for such compounds is high-temperature incineration at a permitted facility.[1][15]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Caption: Disposal workflow for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
References
BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
Sigma-Aldrich. (2026, January 6). Safety Data Sheet - Pyrazole.
BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
BenchChem. (n.d.). Proper Disposal of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A Comprehensive Guide for Laboratory Professionals.
ChemBK. (2024, April 9). 1H-Pyrazole,3-methyl-5-nitro-(9CI).
Angene Chemical. (2025, October 19). Safety Data Sheet.
TargetMol. (2026, March 2). Safety Data Sheet.
Fisher Scientific. (2025, December 25). Safety Data Sheet - 3-Methyl-4-nitro-1H-pyrazole.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Nitroethane.
Frontiers in Chemistry. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds.
Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
A Senior Application Scientist's Guide to Handling 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handlin...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handling 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. The procedures outlined here are synthesized from safety data for structurally related compounds, including pyrazoles and nitro-containing heterocycles, to establish a robust framework for safe laboratory operations.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this exact molecule is not available, its structure—containing both pyrazole and nitro-pyrazole moieties—allows us to anticipate its toxicological profile. Pyrazole derivatives can be harmful if swallowed, toxic upon skin contact, and are known to cause skin irritation and serious eye damage[1]. The presence of a nitro group can introduce additional hazards, including potential respiratory irritation and systemic toxicity[2][3]. Therefore, this compound must be handled with care, assuming it is harmful by all routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent accidental exposure. The following equipment must be worn at all times when handling the compound.
Protective Equipment
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2][4][5]
To protect the eyes from direct contact with dust or splashes, which could cause serious, irreversible damage.[6]
Hand Protection
Compatible, chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[2][7]
To prevent skin contact. Pyrazole derivatives can be toxic and irritating to the skin.[1][2]
Skin and Body Protection
A flame-resistant lab coat, fully buttoned, and appropriate protective clothing to prevent any skin exposure.[3][4]
To protect the skin from accidental spills and contamination.
Respiratory Protection
Not typically required when handling small quantities within a certified chemical fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH (US) or EN 149 (EU) approved respirator is necessary.[2][4]
To prevent inhalation of the compound, which may cause respiratory tract irritation.[2]
Operational Plan: From Benchtop to Disposal
Adherence to a strict, methodical workflow is critical for safety and experimental integrity. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
Caption: Workflow for Safe Handling of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Step-by-Step Handling Protocol
Preparation:
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
Ensure an eyewash station and safety shower are readily accessible.[2][8]
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
Weighing and Transfer:
When weighing, use a micro-spatula to carefully transfer the solid and avoid generating dust.[3] If possible, use an analytical balance with a draft shield.
When dissolving, add the solvent to the solid slowly to prevent splashing or aerosolization.[3]
Post-Handling Decontamination:
Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, acetone).
Collect all cleaning solvents and contaminated wipes as hazardous waste.[3]
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]
Disposal and Emergency Procedures
Proper waste management and emergency preparedness are non-negotiable components of laboratory safety.
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sanitary sewer.[7][10]
Solid Waste: All contaminated solid materials, including gloves, weighing paper, bench paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container for organic chemical waste.[3][11] Do not mix with incompatible waste streams.[11]
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][12]
Emergency Response Protocol
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Spills: Evacuate the area.[4] For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[4][13] Use non-sparking tools.[6][9]
References
SAFETY D
SAFETY D
SAFETY D
Safety D
3-Nitro-1H-pyrazole - Safety D
Essential Safety and Handling Guide for Methyl Pyrazole Deriv
Cryogenic Safety Guidelines. Cornell EHS.
Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.